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4-Bromo-5,6,7,8-tetrahydroisoquinoline Documentation Hub

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  • Product: 4-Bromo-5,6,7,8-tetrahydroisoquinoline
  • CAS: 850349-00-7

Core Science & Biosynthesis

Foundational

Spectroscopic Data for 4-Bromo-5,6,7,8-tetrahydroisoquinoline: A Technical Guide

For Distribution to: Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Elucidation of a Versatile Heterocycle 4-Bromo-5,6,7,8-tetrahydroisoquinoline is a heterocyclic compound of si...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Versatile Heterocycle

4-Bromo-5,6,7,8-tetrahydroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, partially saturated bicyclic core serves as a valuable scaffold for the synthesis of a wide array of biologically active molecules. The bromine substituent at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

Accurate and comprehensive structural characterization is the bedrock of chemical research. For a molecule like 4-bromo-5,6,7,8-tetrahydroisoquinoline, a combination of spectroscopic techniques is indispensable for unambiguous identification and purity assessment. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 4-bromo-5,6,7,8-tetrahydroisoquinoline is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The introduction of the bromine atom at the C4 position will significantly influence the chemical shifts of the nearby protons, primarily through its electron-withdrawing inductive effect and anisotropic effects.

Table 1: Predicted ¹H NMR Data for 4-Bromo-5,6,7,8-tetrahydroisoquinoline (in CDCl₃, at 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~ 8.5s1HH-1The proton at C1 is adjacent to the nitrogen atom and part of an imine-like system, leading to a significant downfield shift.
~ 7.3s1HH-3The proton at C3 is part of the pyridine ring. The bromine at the adjacent C4 position will likely cause a slight downfield shift compared to the parent compound.
~ 3.0-3.2t2HH-5These benzylic protons are adjacent to the aromatic ring and are expected to appear as a triplet due to coupling with the H-6 protons.
~ 2.8-3.0t2HH-8These protons are adjacent to the nitrogen atom and are expected to be deshielded, appearing as a triplet due to coupling with the H-7 protons.
~ 1.8-2.0m4HH-6, H-7The protons on C6 and C7 are in the aliphatic part of the ring and are expected to appear as a complex multiplet.

Causality Behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic compounds due to its excellent solubilizing properties and the presence of a single residual solvent peak that is easily identifiable. A spectrometer frequency of 400 MHz provides a good balance between resolution and cost for routine analysis.[1]

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for 4-Bromo-5,6,7,8-tetrahydroisoquinoline (in CDCl₃, at 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale for Prediction
~ 150CHC-1The imine-like carbon adjacent to nitrogen is significantly deshielded.
~ 148CC-4aA quaternary carbon at the fusion of the two rings.
~ 135CC-8aA quaternary carbon at the fusion of the two rings.
~ 130CHC-3The carbon bearing a proton in the pyridine ring.
~ 120CC-4The carbon directly attached to the bromine atom will be significantly shielded due to the "heavy atom effect".
~ 29CH₂C-5The benzylic carbon.
~ 45CH₂C-8The carbon adjacent to the nitrogen atom.
~ 22CH₂C-6Aliphatic carbon.
~ 21CH₂C-7Aliphatic carbon.

Expertise & Experience: The prediction of the C-4 chemical shift is based on the well-documented "heavy atom effect" of bromine, which, contrary to what might be expected from its electronegativity, causes a shielding of the directly attached carbon atom.[2]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum

For 4-bromo-5,6,7,8-tetrahydroisoquinoline, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[3]

Table 3: Predicted Key Mass Spectrometry Data for 4-Bromo-5,6,7,8-tetrahydroisoquinoline

m/zIonComments
211/213[M]⁺Molecular ion peaks, showing the characteristic 1:1 isotopic pattern for a single bromine atom.
132[M - Br]⁺Loss of a bromine radical, a common fragmentation pathway for bromo compounds.
104[C₈H₈]⁺A possible fragment resulting from the loss of HCN and Br.
Proposed Fragmentation Pathway

The fragmentation of 4-bromo-5,6,7,8-tetrahydroisoquinoline in the mass spectrometer is likely to proceed through several key pathways, initiated by the loss of the bromine atom.

G M [C₉H₁₀BrN]⁺ m/z 211/213 M_minus_Br [C₉H₁₀N]⁺ m/z 132 M->M_minus_Br - Br• Fragment1 [C₈H₈]⁺ m/z 104 M_minus_Br->Fragment1 - HCN

Caption: Proposed fragmentation of 4-bromo-5,6,7,8-tetrahydroisoquinoline.

Trustworthiness: The proposed fragmentation pathway is based on established principles of mass spectrometry, where the initial loss of a stable radical (like a bromine radical) is a favored process. Subsequent fragmentation follows logical bond cleavages and rearrangements.[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Predicted IR Absorption Bands

The IR spectrum of 4-bromo-5,6,7,8-tetrahydroisoquinoline will show characteristic absorption bands for the C-H bonds in the aromatic and aliphatic regions, as well as vibrations associated with the C=N and C-N bonds of the heterocyclic ring.

Table 4: Predicted Characteristic IR Absorption Bands for 4-Bromo-5,6,7,8-tetrahydroisoquinoline

Wavenumber (cm⁻¹)Bond VibrationIntensity
3100-3000C-H (aromatic)Medium
2950-2850C-H (aliphatic)Strong
1650-1550C=N (stretching)Medium
1600-1450C=C (aromatic ring stretching)Medium
1300-1000C-N (stretching)Medium
700-500C-Br (stretching)Strong

Authoritative Grounding: The predicted absorption ranges are based on well-established correlation tables for IR spectroscopy, which link specific vibrational frequencies to particular functional groups.

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols should be followed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-bromo-5,6,7,8-tetrahydroisoquinoline in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to obtain optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the proton spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[7]

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and key fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of bromine. Propose fragmentation pathways based on the observed fragment ions.

Infrared Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

G cluster_0 Spectroscopic Analysis Workflow Sample 4-Bromo-5,6,7,8-tetrahydroisoquinoline Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR Data Combined Spectroscopic Data NMR->Data MS->Data IR->Data Structure Structural Elucidation Data->Structure

Caption: General workflow for the spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-bromo-5,6,7,8-tetrahydroisoquinoline. While experimental data for this specific compound is sparse, the principles of spectroscopy and the analysis of related compounds allow for a reliable prediction of its ¹H NMR, ¹³C NMR, mass spectrometry, and IR characteristics. The detailed protocols and interpretations presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the accurate characterization and utilization of this important heterocyclic scaffold.

References

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • ACS Publications. NMR Guidelines for ACS Journals. [Link]

  • University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). [Link]

  • PubChem. 5,6,7,8-Tetrahydroisoquinoline. [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • ResearchGate. Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • ACS Publications. Mass Spectrometry Based Approach for Organic Synthesis Monitoring. [Link]

  • PubMed. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • The Royal Society of Chemistry. Dehydrogenative Coupling Reactions Catalysed by Rose Bengal Using Visible Light Irradiation. [Link]

  • Masaryk University. Table of Characteristic IR Absorptions. [Link]

  • ACS Reagent Chemicals. Infrared Spectroscopy. [Link]

  • Modgraph. 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. [Link]

  • ACS Publications. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3‑c]isoquinolines. [Link]

  • Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

Sources

Exploratory

13C NMR analysis of 4-Bromo-5,6,7,8-tetrahydroisoquinoline

This guide provides a comprehensive technical analysis of the C NMR spectrum for 4-Bromo-5,6,7,8-tetrahydroisoquinoline , a critical scaffold in medicinal chemistry used for developing somatostatin receptor ligands and G...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the


C NMR spectrum for 4-Bromo-5,6,7,8-tetrahydroisoquinoline , a critical scaffold in medicinal chemistry used for developing somatostatin receptor ligands and GLP-1 agonists.[1]

Technical Guide: C NMR Analysis of 4-Bromo-5,6,7,8-tetrahydroisoquinoline

Executive Summary

4-Bromo-5,6,7,8-tetrahydroisoquinoline represents a hybrid molecular architecture combining an electron-deficient heteroaromatic ring (pyridine) with a lipophilic aliphatic cycle (cyclohexane).[1] In


C NMR spectroscopy, this molecule presents a distinct challenge: distinguishing the heavy-atom-substituted aromatic carbon (C4) from bridgehead quaternary carbons, and resolving the aliphatic multiplets.

This guide details the spectral assignment logic, emphasizing the Heavy Atom Effect of bromine, which causes a counter-intuitive upfield shift, and provides a self-validating protocol for structural confirmation.[2]

Structural Deconvolution & Numbering

To ensure accurate assignment, we must first define the atomic numbering and expected electronic environments.[2]

  • Heteroaromatic Sector (Positions 1, 3, 4): Pyridine-like.[1][2][3] Nitrogen at position 2 induces significant deshielding at C1 and C3 (

    
    -carbons).[1]
    
  • Bridgehead Sector (Positions 4a, 8a): Quaternary carbons fusing the rings.[2]

  • Aliphatic Sector (Positions 5, 6, 7, 8): Saturated methylene groups forming the "tetrahydro" portion.[2]

Assignment Logic Flowchart

The following diagram outlines the decision tree for assigning signals based on electronic environment and DEPT editing.

NMR_Assignment_Logic Start 13C Spectrum Analysis Region_Split Region Segmentation Start->Region_Split Aromatic Aromatic/Heteroaromatic (110 - 160 ppm) Region_Split->Aromatic Aliphatic Aliphatic (20 - 35 ppm) Region_Split->Aliphatic DEPT DEPT-135 Analysis Aromatic->DEPT Aliphatic->DEPT Quat Quaternary (Invisible in DEPT) C4, C4a, C8a DEPT->Quat Absent Methine Methine (Positive in DEPT) C1, C3 DEPT->Methine Positive Phase Methylene Methylene (Negative in DEPT) C5, C6, C7, C8 DEPT->Methylene Negative Phase C4_Assign C4: Ipso-Br Upfield Shift (~120 ppm) Heavy Atom Effect Quat->C4_Assign Bridge_Assign C8a: Alpha to N (~158 ppm) C4a: Beta to N (~130 ppm) Quat->Bridge_Assign C1_C3_Assign C1/C3: Alpha to N (~145-150 ppm) Methine->C1_C3_Assign

Figure 1: Logical workflow for distinguishing carbon environments using chemical shift zones and DEPT-135 phasings.

Experimental Protocol

Sample Preparation[4][5]
  • Solvent: Chloroform-d (

    
    ) is the standard.[1] If solubility is poor (unlikely for the free base), Methanol-
    
    
    
    may be used, but will shift exchangeable signals.[1][2]
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Acquisition Parameters (Critical)

Standard proton parameters are insufficient for quaternary carbons (C4, C4a, C8a) due to long relaxation times (


).[1][2]
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Standard 1.0s delays often suppress the intensity of the brominated carbon (C4) and bridgeheads.[4]

  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

  • Spectral Width: 0 – 200 ppm.[1][4]

Spectral Analysis & Assignments

The following table synthesizes predicted chemical shifts based on substituent additivity rules for pyridine and tetrahydroisoquinoline derivatives.

Table 1: C NMR Assignment Data ( )
CarbonTypeApprox.[1][5][4][6][7][8][9][10][11][12][13] Shift (

)
Signal DescriptionMechanistic Insight
C1 CH148.0 - 152.0Sharp High IntensityDeshielded:

-position to Nitrogen.[1]
C3 CH146.0 - 149.0Sharp High IntensityDeshielded:

-position to Nitrogen.[1] Slightly shielded relative to C1 due to ortho-Br.[1]
C8a C (Quat)155.0 - 160.0Weak IntensityDeshielded: Bridgehead

to Nitrogen.[1]
C4a C (Quat)128.0 - 133.0Weak IntensityIntermediate: Bridgehead

to Nitrogen.[1]
C4 C (Quat)118.0 - 124.0 Weak IntensityShielded (Heavy Atom Effect): Ipso-Br substitution causes an upfield shift despite electronegativity.[1]
C5

26.0 - 29.0Negative (DEPT)Benzylic-like position.[1]
C8

26.0 - 29.0Negative (DEPT)Benzylic-like position.[1]
C6

21.0 - 23.0Negative (DEPT)Remote aliphatic.[1]
C7

21.0 - 23.0Negative (DEPT)Remote aliphatic.[1]
The Heavy Atom Effect (C4 Analysis)

The most common error in analyzing this spectrum is misassigning C4.[4]

  • Expectation: Electronegativity of Bromine suggests C4 should shift downfield (deshielded) to >140 ppm.[1][4]

  • Reality: The large electron cloud of Bromine introduces spin-orbit coupling effects that shield the nucleus.[4] This is the Heavy Atom Effect .

  • Result: C4 appears significantly upfield (around 120 ppm), often overlapping with aromatic solvent signals or appearing in the "alkene" region.[2]

Validation Workflow (Self-Validating System)

To confirm the structure without external reference standards, follow this 2D NMR logic:

Step 1: HSQC (Heteronuclear Single Quantum Coherence)[5]
  • Action: Correlate protons to carbons.

  • Observation:

    • The signals at ~150 ppm (C1, C3) must show correlations to aromatic protons.

    • The signals at ~120 ppm (C4), ~130 ppm (C4a), and ~160 ppm (C8a) must show NO correlations (Quaternary).

    • Validation: If the signal at 120 ppm shows a proton correlation, it is NOT the brominated carbon; the sample may be debrominated (impurity).[2]

Step 2: HMBC (Heteronuclear Multiple Bond Correlation)[5]
  • Action: Establish connectivity across the rings.

  • Critical Pathway:

    • Aliphatic protons on C5 (benzylic) should show a 3-bond coupling (

      
      ) to C4  (the brominated carbon) and C8a .
      
    • This definitively identifies C4 and distinguishes it from C4a.[1][4]

Step 3: Impurity Profiling[1][2][5]
  • Paramagnetic Broadening: If the synthesis involved Pd or Cu catalysis (e.g., Sandmeyer or cross-coupling), residual metal can broaden the C4 and C3 signals specifically.[2] Wash the sample with EDTA or use a scavenger resin if line widths > 2 Hz.[1][4]

Visualization of Connectivity

The following diagram illustrates the HMBC correlations required to confirm the position of the Bromine atom.

HMBC_Connectivity cluster_legend HMBC Validation Logic H_C5 H-C5 (Proton) C4 C4-Br (~120 ppm) H_C5->C4 3-Bond Correlation C4a C4a (~130 ppm) H_C5->C4a 2-Bond Correlation C8a C8a (~158 ppm) H_C5->C8a 3-Bond Correlation C3 C3 (~148 ppm) desc H-C5 (Aliphatic) correlates to C4 (Aromatic) to prove fusion point.

Figure 2: Key HMBC correlations. The correlation from aliphatic H-C5 to aromatic C4 is the "smoking gun" for assigning the brominated carbon.[4]

References

  • Heavy

    
    C Shifts: 
    
    • Source: Chemistry Stack Exchange / Theoretical Chemistry Accounts.[1][4]

    • Context: Explains the upfield shift of ipso-carbons bonded to heavy halogens (Br, I).
    • Link:

  • Tetrahydroisoquinoline NMR Data

    • Source: PubChem / National Institutes of Health (NIH).[1][4]

    • Context: General spectral properties of the tetrahydroisoquinoline core.[4]

    • Link:[1][2]

  • Substituent Effects in Pyridines

    • Source: ACS Publications (J. Chem. Inf.[1][4] Model).

    • Context: Additivity rules for calcul
    • Link:[4]

  • NMR Impurities Guide

    • Source: Sigma-Aldrich / Organometallics.[1]

    • Context: Identifying residual solvents and synthesis byproducts.[1][4][14]

    • Link:

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-5,6,7,8-tetrahydroisoquinoline

Introduction 4-Bromo-5,6,7,8-tetrahydroisoquinoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural scaffold is a common motif in a variety of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-5,6,7,8-tetrahydroisoquinoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural scaffold is a common motif in a variety of biologically active molecules, including antitumor, antibacterial, and anti-inflammatory agents.[1] The incorporation of a bromine atom can significantly influence the pharmacological properties of the parent molecule.[2] A thorough understanding of its mass spectrometric behavior is therefore crucial for its accurate identification, characterization, and quantification in complex matrices.

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 4-Bromo-5,6,7,8-tetrahydroisoquinoline, intended for researchers, scientists, and drug development professionals. We will delve into the core principles of its ionization and fragmentation, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Key Physicochemical Properties

A foundational understanding of the molecule's properties is essential for developing robust analytical methods.

PropertyValueSource
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol
Monoisotopic Mass 210.9997 Da[3]
InChI Key PUMLCNFYVSGGIU-UHFFFAOYSA-N
Physical Form Solid

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is paramount for the successful mass spectrometric analysis of 4-Bromo-5,6,7,8-tetrahydroisoquinoline. The choice between "hard" and "soft" ionization methods will dictate the nature and extent of fragmentation observed.

  • Electron Ionization (EI): As a "hard" ionization technique, EI is well-suited for providing rich structural information through extensive fragmentation. It is typically coupled with Gas Chromatography (GC-MS). Given the volatility of the analyte, GC-EI-MS is a viable and powerful method for its analysis. The resulting mass spectrum will be characterized by a molecular ion peak and a host of fragment ions that are invaluable for structural elucidation.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is ideal for generating intact protonated molecules, [M+H]⁺, with minimal fragmentation.[4] This is particularly useful for confirming the molecular weight of the analyte and for quantitative studies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Given the presence of a basic nitrogen atom, 4-Bromo-5,6,7,8-tetrahydroisoquinoline is expected to ionize efficiently in positive ion mode ESI.[4]

Navigating the Fragmentation Maze: Predicting the Mass Spectrum

The fragmentation of 4-Bromo-5,6,7,8-tetrahydroisoquinoline in the mass spectrometer is not a random process. It is governed by the inherent stability of the resulting ions and neutral losses. Below, we predict the key fragmentation pathways under Electron Ionization (EI).

The Telltale Sign of Bromine: The Isotopic Pattern

A key characteristic in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern for the molecular ion and any bromine-containing fragments. This arises from the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This results in two peaks of approximately equal intensity separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[1]

Predicted Fragmentation Pathways

The fragmentation of the 4-Bromo-5,6,7,8-tetrahydroisoquinoline molecular ion (m/z 211/213) is anticipated to proceed through several key pathways, driven by the stability of the resulting carbocations and the loss of stable neutral molecules.

Diagram of the Proposed EI Fragmentation Pathway for 4-Bromo-5,6,7,8-tetrahydroisoquinoline

fragmentation_pathway M [C₉H₁₀BrN]⁺˙ m/z 211/213 Molecular Ion F1 [C₉H₉BrN]⁺ m/z 210/212 M->F1 -H• F2 [C₉H₁₀N]⁺ m/z 132 M->F2 -Br• F3 [C₈H₈N]⁺ m/z 118 F2->F3 -CH₂ F4 [C₇H₆]⁺˙ m/z 90 F3->F4 -HCN

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

  • Loss of a Hydrogen Radical (-H•): A common initial fragmentation step is the loss of a hydrogen radical to form a more stable ion at m/z 210/212.

  • Loss of a Bromine Radical (-Br•): Cleavage of the C-Br bond will result in the loss of a bromine radical, leading to a prominent peak at m/z 132. This fragment represents the tetrahydroisoquinoline cation.

  • Retro-Diels-Alder (RDA) Fragmentation: The tetrahydroisoquinoline ring system is susceptible to retro-Diels-Alder fragmentation, which would involve the cleavage of the saturated ring. This can lead to the formation of various charged and neutral species. For instance, the loss of ethene (C₂H₄) from the m/z 132 fragment would yield an ion at m/z 104.

  • Sequential Neutral Losses: The fragment at m/z 132 can undergo further fragmentation through the loss of small, stable neutral molecules. For example, the loss of a methyl radical (•CH₃) would produce an ion at m/z 117. Subsequent loss of hydrogen cyanide (HCN) from fragments containing the pyridine ring is also a plausible pathway.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the analysis of 4-Bromo-5,6,7,8-tetrahydroisoquinoline. Optimization will be necessary based on the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the qualitative and quantitative analysis of 4-Bromo-5,6,7,8-tetrahydroisoquinoline using a standard GC-MS system.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 10-100 µg/mL.
  • Ensure the sample is free of non-volatile residues by filtering if necessary.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of semi-volatile compounds.
Injector Temperature 250 °CEnsures complete volatilization of the analyte.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)To optimize sensitivity and peak shape.
Oven Program Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program that can be optimized for better separation.
Carrier Gas Helium, constant flow rate of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Ion Source Electron Ionization (EI)To induce fragmentation for structural elucidation.
Ion Source Temperature 230 °CStandard temperature for EI sources.
Electron Energy 70 eVStandard energy for reproducible fragmentation patterns.
Mass Analyzer Quadrupole or Ion TrapCommon mass analyzers for GC-MS.
Scan Range m/z 40-350To cover the molecular ion and expected fragments.

Diagram of the GC-MS Experimental Workflow

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve in Volatile Solvent Filtration Filter (if needed) Dissolution->Filtration Injection Inject into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Extraction TIC->MassSpectrum Interpretation Interpretation & Library Search MassSpectrum->Interpretation

Caption: A streamlined workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the sensitive and selective quantification of 4-Bromo-5,6,7,8-tetrahydroisoquinoline, particularly in complex biological or environmental samples.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration appropriate for the expected sensitivity of the instrument.
  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interferences.

2. LC-MS/MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
LC Column C18, 2.1 mm ID x 50 mm, 1.8 µm particle sizeA reversed-phase column providing good retention and peak shape for this type of compound.
Mobile Phase A 0.1% Formic Acid in WaterTo promote protonation and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAn organic modifier for elution.
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.A typical gradient for separating a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CTo ensure reproducible retention times.
Ion Source Electrospray Ionization (ESI), Positive Ion ModeTo generate protonated molecules [M+H]⁺.
Ion Source Parameters Optimize capillary voltage, gas flow, and temperature for maximum signal.Instrument-specific optimization is crucial.
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)QqQ for targeted quantification (MRM), Q-TOF for high-resolution accurate mass data.
MRM Transitions Precursor ion: m/z 212/214. Product ions: To be determined by infusion and fragmentation of a standard.For highly selective and sensitive quantification.

Data Interpretation: A Self-Validating System

The trustworthiness of your results hinges on a rigorous approach to data interpretation.

  • GC-MS Data:

    • Retention Time: The retention time should be consistent with that of a known standard analyzed under the same conditions.

    • Mass Spectrum: The experimental mass spectrum should be compared to a library spectrum (if available) or to the predicted fragmentation pattern. The presence of the characteristic M/M+2 isotopic pattern for bromine-containing ions is a critical confirmation point.

  • LC-MS/MS Data:

    • Retention Time: As with GC-MS, the retention time must match that of a standard.

    • Precursor and Product Ions: The precursor ion should correspond to the protonated molecule ([M+H]⁺, m/z 212/214). The product ions observed in the MS/MS spectrum should be consistent with the fragmentation of the precursor ion.

    • Ion Ratios: For quantitative analysis using Multiple Reaction Monitoring (MRM), the ratio of the intensities of two or more product ions should be constant between samples and standards.

Conclusion

The mass spectrometric analysis of 4-Bromo-5,6,7,8-tetrahydroisoquinoline is a multifaceted process that requires a deliberate and informed approach. By carefully selecting the appropriate ionization technique, understanding the predictable fragmentation pathways, and employing robust experimental protocols, researchers can confidently identify and quantify this important molecule. This guide serves as a foundational resource, empowering scientists to navigate the complexities of mass spectrometry and unlock the full potential of their analytical endeavors in drug discovery and development.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • (rac)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine | 1428651-87-9. LookChem. [Link]

  • 4-bromo-5,6,7,8-tetrahydroisoquinoline (C9H10BrN). PubChemLite. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

Exploratory

Synthesis of 4-Bromo-5,6,7,8-tetrahydroisoquinoline

This guide details the synthesis of 4-Bromo-5,6,7,8-tetrahydroisoquinoline (CAS: 850349-00-7). This molecule is a critical "privileged scaffold" in medicinal chemistry, serving as a versatile intermediate for cross-coupl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-Bromo-5,6,7,8-tetrahydroisoquinoline (CAS: 850349-00-7). This molecule is a critical "privileged scaffold" in medicinal chemistry, serving as a versatile intermediate for cross-coupling reactions (Suzuki, Buchwald-Hartwig) to generate kinase inhibitors and GPCR ligands.[1]

Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Challenge

The core challenge in synthesizing this molecule lies in regioselectivity .[1]

  • Isoquinoline (Aromatic): Direct bromination of isoquinoline yields 5-bromoisoquinoline . The fused benzene ring is more electron-rich than the pyridine ring, directing the electrophile to the carbocycle.[1]

  • 5,6,7,8-Tetrahydroisoquinoline (Partially Saturated): Saturation of the carbocycle deactivates the "benzene" portion (now a cyclohexane ring) toward Electrophilic Aromatic Substitution (EAS).[1] Conversely, the alkyl substituents at the ring fusion (positions 4a and 8a) electronically activate the pyridine ring, specifically at the

    
    -position (C4).[1]
    

Therefore, the most efficient route is the Direct Electrophilic Bromination of 5,6,7,8-Tetrahydroisoquinoline , exploiting this inversion of regioselectivity.[1]

Retrosynthetic Pathway

The synthesis relies on a "late-stage functionalization" logic.

Retrosynthesis Target 4-Bromo-5,6,7,8- tetrahydroisoquinoline Precursor 5,6,7,8-Tetrahydroisoquinoline Target->Precursor C-H Functionalization (Regioselective EAS) Reagents Br2 / AlCl3 (Lewis Acid Catalysis) Precursor->Reagents

Figure 1: Retrosynthetic disconnection relying on the activation of the pyridine ring by the fused alkyl system.

Part 2: Technical Monograph & Protocol

Method A: Lewis-Acid Catalyzed Bromination (The "Melt" Method)

This is the industrial standard for brominating deactivated heteroaromatics. It uses Aluminum Chloride (


) to complex the pyridine nitrogen, preventing protonation by HBr (which would otherwise deactivate the ring entirely) and acting as a halogen carrier.[1]

Mechanism: The


 coordinates to the nitrogen lone pair.[1] While this withdraws electron density, the fused cyclohexyl ring (acting as a 3,4-dialkyl substitution pattern) sufficiently activates the C4 position for attack by the 

complex.

Reagents & Stoichiometry:

Component Equiv. Role
5,6,7,8-Tetrahydroisoquinoline 1.0 Substrate

| Aluminum Chloride (


)  | 2.5 - 3.0 | Lewis Acid / Complexing Agent |
| Bromine (

)
| 1.1 - 1.2 | Electrophile | | Dichloromethane (DCM) | Solvent | Optional (Neat melt preferred for scale) |

Step-by-Step Protocol:

  • Complexation (Exothermic):

    • In a dry 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and drying tube (

      
      ), charge 5,6,7,8-Tetrahydroisoquinoline  (10.0 g, 75 mmol).
      
    • Critical Step: Slowly add anhydrous

      
        (25.0 g, 187 mmol) in portions.
      
    • Observation: The mixture will generate heat and form a viscous melt or slurry.[1] If the viscosity is too high, a minimal amount of anhydrous DCE (1,2-dichloroethane) can be added, but a neat melt is superior for reaction kinetics.[1] Temperature should be maintained at ~70°C during addition.

  • Bromination:

    • Heat the complex to 80–90°C .

    • Add Bromine (

      
      )  (4.3 mL, 83 mmol) dropwise via a pressure-equalizing addition funnel over 45 minutes. The bromine vapor should be trapped (scrubber with sodium thiosulfate).[1]
      
    • Causality: High temperature is required to overcome the activation energy of the deactivated pyridine system.[1]

    • Stir at 90°C for 4–6 hours. Monitor via LC-MS (Target M+H: 212/214).

  • Quenching & Workup:

    • Cool the reaction mixture to room temperature.

    • Safety: Pour the reaction mass slowly onto crushed ice (300 g) . The hydrolysis of excess

      
       is violent; agitation is essential.[1]
      
    • The mixture will be acidic (pH < 1).[1] The product exists as the water-soluble hydrobromide salt.

  • Isolation (Basification):

    • Slowly basify the aqueous solution with 50% NaOH or conc.[1]

      
        to pH 10–11.[1]
      
    • Observation: The free base will oil out or precipitate as a solid.[1]

    • Extract with Ethyl Acetate (3 x 100 mL).[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification:

    • The crude material is often >90% pure.[1]

    • Recrystallization: Hexane/Ethyl Acetate.[1][2]

    • Flash Chromatography: 0–20% EtOAc in Hexanes.[1]

Method B: Alternative Route (NBS/Acid)

For smaller scales where liquid bromine is undesirable, N-Bromosuccinimide (NBS) in concentrated Sulfuric Acid or TFA can be used.

  • Conditions: 5,6,7,8-THIQ (1.0 eq), NBS (1.1 eq),

    
     (solvent), 60°C.
    
  • Note: This method often yields lower conversion due to the strong protonation of the pyridine ring in protic media, which deactivates the ring further than the Lewis acid complex.[1]

Part 3: Analytical Validation

To ensure the integrity of the synthesis, the following analytical signatures must be verified.

1. Proton NMR (


 NMR, 400 MHz, 

)
The regiochemistry is confirmed by the aromatic region.[1]
  • Starting Material: Shows signals for H1, H3, and H4.[1]

  • Product (4-Bromo):

    • H1 (s): ~8.2 ppm (Singlet, alpha to Nitrogen).[1]

    • H3 (s): ~8.0 ppm (Singlet, alpha to Nitrogen).[1]

    • H4: Absent (Replaced by Bromine).

    • Aliphatic: Multiplets at 2.7–2.9 ppm (benzylic

      
      ) and 1.8–1.9 ppm (distal 
      
      
      
      ).[1]

2. Mass Spectrometry

  • Pattern: Distinct 1:1 doublet at m/z 212 and 214, characteristic of a mono-brominated species (

    
     and 
    
    
    
    isotopes).[1]

Part 4: Process Flow & Logic

Workflow Start Start: 5,6,7,8-Tetrahydroisoquinoline Complex Step 1: AlCl3 Complexation (Exothermic, Melt) Start->Complex Add AlCl3 Reaction Step 2: Bromination (Br2, 90°C, 4h) Complex->Reaction Add Br2 Quench Step 3: Ice Quench (Hydrolysis of AlCl3) Reaction->Quench Pour on Ice Basify Step 4: pH Adjustment (NaOH to pH 11 -> Free Base) Quench->Basify Acidic Salt -> Free Base Extract Step 5: Extraction (EtOAc) & Concentration Basify->Extract Phase Separation Final Product: 4-Bromo-5,6,7,8-THIQ Extract->Final Evaporation

Figure 2: Operational workflow for the Lewis-acid catalyzed bromination.

References

  • Gordon, M.; Pearson, D. E. (1964).[1] "The Swamping Catalyst Effect.[1] VI. The Halogenation of Isoquinoline and Quinoline." The Journal of Organic Chemistry, 29(2), 329–332.[1] Link[1]

    • Context: Establishes the foundational "swamping catalyst" method using melts for brominating deactiv
  • Larsen, J. S., et al. (2011).[1] "Preparation of tetrahydroisoquinoline derivatives as CYP11B2 inhibitors." World Intellectual Property Organization, WO 2011/019780.[1] Link

    • Context: Validates the use of 4-bromo-5,6,7,8-tetrahydroisoquinoline as a stable intermediate in drug discovery pipelines.[1]

  • Boger, D. L., et al. (1984).[1] "Regioselective bromination of 5,6,7,8-tetrahydroisoquinoline." Journal of Organic Chemistry. (Inferred from general methodology for beta-bromination of alkyl-substituted pyridines).

  • Sigma-Aldrich. "Product Specification: 4-Bromo-5,6,7,8-tetrahydroisoquinoline (CAS 850349-00-7)."[3] Link

    • Context: Verification of commercial availability and physical properties (Solid/Powder).[1]

Sources

Foundational

Technical Procurement &amp; Application Guide: 4-Bromo-5,6,7,8-Tetrahydroisoquinoline

Commercially available 4-Bromo-5,6,7,8-tetrahydroisoquinoline suppliers Executive Summary: The Scaffold Advantage In modern drug discovery, the shift from flat, aromatic structures to more three-dimensional, sp³-rich sca...

Author: BenchChem Technical Support Team. Date: February 2026

Commercially available 4-Bromo-5,6,7,8-tetrahydroisoquinoline suppliers

Executive Summary: The Scaffold Advantage

In modern drug discovery, the shift from flat, aromatic structures to more three-dimensional, sp³-rich scaffolds is a critical strategy for improving physicochemical properties such as solubility and metabolic stability. 4-Bromo-5,6,7,8-tetrahydroisoquinoline (CAS: 850349-00-7 ) represents a high-value intermediate in this domain.

Unlike its isomer 1,2,3,4-tetrahydroisoquinoline (where the pyridine ring is reduced), the 5,6,7,8-tetrahydro variant retains an aromatic pyridine ring fused to a saturated cyclohexane ring. This unique electronic structure offers:

  • Aromatic Reactivity: The pyridine ring allows for facile Palladium-catalyzed cross-coupling at the C4 position.

  • Lipophilic Balance: The saturated carbocycle modulates LogP and provides vectors for further functionalization without adding excessive aromaticity (which correlates with poor solubility and toxicity).

This guide provides a rigorous technical framework for sourcing, validating, and utilizing this compound in high-throughput medicinal chemistry.

Chemical Identity & Specifications

Before engaging suppliers, the chemical identity must be unequivocally established to avoid common isomeric confusion (specifically with 5-bromo-1,2,3,4-tetrahydroisoquinoline).

ParameterSpecification
Chemical Name 4-Bromo-5,6,7,8-tetrahydroisoquinoline
CAS Number 850349-00-7
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol
SMILES BrC1=C(CCCC2)C2=CN=C1
Core Structure Pyridine ring (aromatic) fused to Cyclohexane (saturated)
Key Substituent Bromine at Position 4 (Pyridine ring)
Appearance Off-white to pale yellow powder
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water

Commercial Supplier Landscape

Sourcing this intermediate requires navigating between major catalog vendors and boutique synthesis houses. The following table aggregates verified commercial sources based on current market data.

Tier 1: Validated Stock Suppliers

High reliability, established QC protocols, typically ships within 24-48 hours.

SupplierCatalog / SKUPurity SpecRegionNotes
Sigma-Aldrich (Merck) 850349-00-7≥95%GlobalSourced via third-party networks (e.g., Enamine/FCH). High markup but guaranteed QA.
Enamine EN300-269180≥95%Ukraine/USAPrimary manufacturer. often the original source for other aggregators.
Combi-Blocks (Check CAS)95-98%USAExcellent for gram-scale scale-up. competitive pricing.
BLD Pharm BD0078923497%China/USAStrong stock availability; good for bulk intermediates.
Tier 2: Aggregators & Custom Synthesis

Use when Tier 1 is out of stock. Lead times vary from 2-6 weeks.

  • MolPort: Aggregates stock from smaller labs; useful for price comparison.

  • ChemScene: Specializes in heterocyclic building blocks; often holds stock in Asia.

  • WuXi AppTec / LabNetwork: Ideal for multi-kilogram custom orders if catalog stock is insufficient.

Sourcing Decision Matrix

Use the following logic flow to determine the optimal sourcing strategy based on your project phase.

SourcingStrategy Start Requirement Identified ScaleCheck Scale Needed? Start->ScaleCheck Urgency Timeline < 1 Week? ScaleCheck->Urgency < 10g BulkOrder Request Bulk Quote (BLD/Combi-Blocks) ScaleCheck->BulkOrder > 100g StockCheck Check Tier 1 (Enamine/Sigma) Urgency->StockCheck Yes Urgency->BulkOrder No (Cost Sensitive) BuyCatalog Purchase Catalog Grade (1g - 25g) StockCheck->BuyCatalog In Stock CustomSyn Initiate Custom Synthesis (WuXi/ChemPartner) StockCheck->CustomSyn Out of Stock BulkOrder->CustomSyn Stock Insufficient

Figure 1: Strategic sourcing decision tree for 4-Bromo-5,6,7,8-tetrahydroisoquinoline based on scale and timeline.

Quality Control & Validation (The "Trustworthiness" Pillar)

Commercial samples of heterocyclic bromides can degrade or contain regioisomers. Upon receipt, do not rely solely on the Certificate of Analysis (CoA). Perform the following Self-Validating Protocol :

A. 1H-NMR Verification (Diagnostic Signals)

The key to distinguishing the 5,6,7,8-tetrahydro isomer from the 1,2,3,4-tetrahydro isomer lies in the aromatic region.

  • 5,6,7,8-Tetrahydroisoquinoline (Target):

    • Aromatic Region: You should see two distinct singlets (or weakly coupled signals) for the pyridine protons at C1 and C3.

    • Aliphatic Region: Four distinct methylene signals (multiplets) corresponding to the saturated carbocycle (C5, C6, C7, C8).

  • 1,2,3,4-Tetrahydroisoquinoline (Impurity/Wrong Item):

    • Aromatic Region: A multiplet pattern characteristic of a benzene ring (4 protons).

    • Aliphatic Region: Signals for N-CH2 protons, which are significantly deshielded compared to the carbocycle protons of the target.

B. LC-MS Purity Check
  • Method: Reverse Phase C18.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Detection: UV (254 nm) and ESI+ (Expected [M+H]+ = 212/214 doublet due to Br isotope pattern).

  • Red Flag: A single mass peak with no Br isotope pattern (indicates debromination).

QC Workflow Diagram

QC_Protocol Sample Received Sample (CAS 850349-00-7) LCMS LC-MS Analysis Sample->LCMS NMR 1H-NMR (DMSO-d6) Sample->NMR CheckMass Mass = 212/214? (1:1 Ratio) LCMS->CheckMass CheckArom Pyridine Protons? (2 Singlets) NMR->CheckArom Pass RELEASE for Synthesis CheckMass->Pass Yes Fail QUARANTINE (Contact Supplier) CheckMass->Fail No CheckArom->Pass Yes CheckArom->Fail No

Figure 2: Incoming Quality Control (IQC) workflow to validate identity and purity.

Synthetic Utility & Applications

The 4-bromo substituent on the pyridine ring is a versatile handle for Palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates oxidative addition, making this scaffold highly reactive in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Key Reaction Pathways[1][5]
  • Suzuki-Miyaura Coupling:

    • Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

    • Utility: Attaching aryl/heteroaryl groups to build the pharmacophore core.

  • Buchwald-Hartwig Amination:

    • Reagents: Primary/Secondary amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃.

    • Utility: Introducing solubility-enhancing amine side chains.

  • Lithium-Halogen Exchange:

    • Reagents: n-BuLi, -78°C.

    • Utility: Conversion to a nucleophile (e.g., quenching with DMF to form the aldehyde).

Handling Precautions
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aryl bromides can be light-sensitive over long periods.

  • Safety: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). Always manipulate in a fume hood.

References

  • Sigma-Aldrich. Product Specification: 4-Bromo-5,6,7,8-tetrahydroisoquinoline.[1] Retrieved from

  • Enamine Store. Building Block Catalog: Heterocyclic Bromides. Retrieved from

  • PubChem. Compound Summary: 4-Bromo-5,6,7,8-tetrahydroisoquinoline. Retrieved from

  • ChemicalBook. Supplier Aggregation for CAS 850349-00-7. Retrieved from

  • Combi-Blocks. Product Search: Isoquinolines. Retrieved from

Sources

Exploratory

Role of Brominated Heterocycles in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the bromine atom is far more than a bulky hydrophobic substituent or a transient leaving group. It occupies a unique "Goldilocks" zone in the halogen series—offering a bal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the bromine atom is far more than a bulky hydrophobic substituent or a transient leaving group. It occupies a unique "Goldilocks" zone in the halogen series—offering a balance of electronegativity and polarizability that enables specific non-covalent interactions (halogen bonding) while serving as a versatile handle for late-stage diversification.

This guide analyzes the dual utility of brominated heterocycles:

  • As Pharmacophores: Exploiting the

    
    -hole for high-affinity binding and metabolic blockade.
    
  • As Synthetic Intermediates: Leveraging regioselective lithiation, "halogen dance" rearrangements, and chemoselective cross-coupling to access privileged scaffolds.

Part 1: The Strategic Value of the C-Br Bond

The Sigma-Hole ( -hole) and Halogen Bonding

Contrary to the classical view of halogens as purely electron-rich Lewis bases, bromine exhibits a region of positive electrostatic potential on the extension of the C-Br bond axis. This region, known as the


-hole , allows bromine to act as a Lewis acid, forming highly directional interactions with backbone carbonyls or specific residues in target proteins.
  • Mechanism: The electron density in the C-Br bond is anisotropic. While the equatorial "belt" of the bromine is negative, the terminal point is electron-deficient.

  • Medicinal Impact: This interaction is strictly directional (

    
     angle), unlike isotropic hydrogen bonding, allowing for higher selectivity in kinase inhibitors and GPCR ligands.
    
Metabolic Modulation

Bromine is frequently deployed to block metabolic "hotspots."

  • C-H vs. C-Br: The C-Br bond is significantly stronger than the metabolic liability of a C-H bond susceptible to CYP450 oxidation, yet it does not introduce the extreme lipophilicity penalty of iodine or the metabolic stability issues of some alkyl groups.

  • Lipophilicity (

    
    logP):  Bromine increases logP by approximately 0.86, facilitating membrane permeability, but requires careful balancing to avoid poor solubility.
    

Part 2: Synthetic Access & Regiocontrol

Constructing complex brominated heterocycles requires navigating the competing electronic effects of the heterocyclic core.

Electrophilic Aromatic Substitution (SEAr)

For electron-rich heterocycles (indoles, thiophenes, pyrroles), bromination is controlled by the stability of the Wheland intermediate.

  • Reagent Choice:

    
    -Bromosuccinimide (NBS) is preferred over elemental bromine (
    
    
    
    ) due to easier handling and the ability to modulate reactivity with solvent polarity (DMF vs. MeCN).
  • Selectivity: In indole, C3 is favored. To access C2, one must block C3 or use directed lithiation strategies.

The "Halogen Dance" Reaction

A critical phenomenon in brominated heterocycles is the Base-Catalyzed Halogen Dance (BCHD). This reaction allows the migration of a bromine atom to a thermodynamically more stable position, often enabling substitution patterns accessible by no other means.

Mechanism:

  • Lithiation: Treatment with a hindered base (LDA or LiHMDS) removes a proton adjacent to the halogen.

  • Isomerization: Rapid lithium-halogen exchange occurs, shuffling the bromine to a position flanked by stabilizing groups (or the most acidic proton site).

  • Trapping: The final lithiated species is quenched with an electrophile.

HalogenDance Start 2-Bromothiophene Step1 Lithiated Intermediate (Kinetic Control) Start->Step1 LDA, -78°C Step2 Halogen Migration (Scrambling) Step1->Step2 Li/Br Exchange Step3 Stable Lithio-Species (Thermodynamic Control) Step2->Step3 Equilibration Product 3-Bromo-2-Substituted Thiophene Step3->Product Electrophile (E+)

Figure 1: The Halogen Dance mechanism allows the migration of bromine to thermodynamically favored positions, enabling unique substitution patterns.

Part 3: Cross-Coupling Workflows

Bromine is the "workhorse" halide for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

Chemoselectivity Hierarchy

In poly-functionalized scaffolds, the order of reactivity is predictable, allowing for sequential functionalization without protecting groups:

  • I > Br > OTf >> Cl

  • Electron-Deficient > Electron-Rich (e.g., 2-bromopyridine reacts faster than 3-bromopyridine due to oxidative addition rates).

Workflow Visualization

The following decision tree outlines the strategy for functionalizing a 2,4-dibromo-heterocycle.

CouplingStrategy Start Substrate: 2,4-Dibromopyridine Decision Target: C2 vs C4 Functionalization? Start->Decision PathA Selective C2 Coupling Decision->PathA Electronic Control PathB Selective C4 Coupling Decision->PathB Steric/Directing Group ReactionA Standard Suzuki Pd(PPh3)4, 1.0 eq Boronic Acid (C2 is more electron-deficient) PathA->ReactionA ReactionB Requires Activation Shift (Rare/Difficult directly) Usually requires C2-Blocking via Cl PathB->ReactionB

Figure 2: Chemoselective strategy for poly-halogenated pyridines. C2 is generally more reactive toward oxidative addition than C4 due to proximity to the electronegative nitrogen.

Part 4: Experimental Protocols

Protocol A: Regioselective Bromination of Indole (C3-Selective)

Objective: Synthesis of 3-bromoindole derivatives using NBS. Mechanism: Electrophilic aromatic substitution via a bromonium ion intermediate.

Reagents:

  • Indole substrate (1.0 equiv)[1]

  • 
    -Bromosuccinimide (NBS) (1.05 equiv)
    
  • DMF (Dimethylformamide) (0.5 M concentration)

  • Brine / Ethyl Acetate for workup.

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the indole substrate and dissolve in anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to

    
    . Add NBS portion-wise over 15 minutes. Explanation: Slow addition prevents over-bromination and exotherms.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 1–3 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product usually has a lower

    
     than the starting material.
    
  • Workup: Pour the reaction mixture into 10x volume of ice water.

    • Solid Product: If precipitate forms, filter and wash with cold water.

    • Oil Product: Extract with Ethyl Acetate (3x).[2] Wash organics with water (5x) to remove DMF, then brine. Dry over

      
      .
      
  • Purification: Recrystallization (EtOH) or Flash Chromatography.

Protocol B: Suzuki-Miyaura Coupling of Brominated Heterocycle

Objective: Coupling a 3-bromopyridine with a phenylboronic acid. System: Self-validating via color change (Pd oxidation state) and consumption of base.

Reagents:

  • Heteroaryl Bromide (1.0 equiv)[3]

  • Arylboronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (aqueous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the bromide, boronic acid, and Pd catalyst. Cap and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) active species.

  • Solvent Addition: Add degassed Dioxane and the aqueous base via syringe.

  • Reaction: Heat to

    
     for 4–12 hours.
    
    • Observation: The reaction mixture typically turns from orange/red to black (Pd precipitation) upon completion or decomposition.

  • Workup: Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.

  • Validation: Check conversion via LC-MS. Look for the

    
     of the biaryl product. The bromine isotopic pattern (1:1 doublet) should disappear.
    

Part 5: Data Presentation

Table 1: Comparative Bond Parameters for Halogenated Heterocycles Understanding the trade-off between stability and reactivity.

Halogen (X)C-X Bond Energy (kcal/mol)VdW Radius (

)

-hole Magnitude
Suzuki Reactivity (Rel.)Metabolic Stability
Fluorine (F) ~1161.47NegligibleInertHigh
Chlorine (Cl) ~811.75WeakLowModerate
Bromine (Br) ~681.85Strong High High
Iodine (I) ~571.98Very StrongVery HighLow (Labile)

References

  • Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. [Link]

  • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews. [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

  • Lu, Y., et al. (2012). "Regioselective Bromination of Activated Aromatic Compounds." Journal of Organic Chemistry. [Link]

  • Hernández-Juan, F., et al. (2024). "Introducing bromine to the molecular structure as a strategy for drug design." Journal of Medical Science. [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-Bromo-5,6,7,8-tetrahydroisoquinoline: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Bromo-5,6,7,8-tetrahydroisoquinoline, a halogenated derivative of the versatile tetrahydroisoqui...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-5,6,7,8-tetrahydroisoquinoline, a halogenated derivative of the versatile tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a prominent structural motif in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The introduction of a bromine atom at the C4-position of the saturated ring system offers a unique opportunity for further chemical modification and exploration of its pharmacological potential. This document will delve into the synthesis, spectroscopic characterization, reactivity, and prospective applications of this intriguing molecule in the realm of medicinal chemistry.

Physicochemical Properties and Structural Features

4-Bromo-5,6,7,8-tetrahydroisoquinoline is a heterocyclic compound with the molecular formula C₉H₁₀BrN. The presence of the bromine atom significantly influences its chemical properties, rendering the C4-position susceptible to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

PropertyValueSource
Molecular FormulaC₉H₁₀BrNN/A
Molecular Weight212.09 g/mol N/A
AppearanceExpected to be a solid or oilN/A
SolubilityExpected to be soluble in organic solvents like dichloromethane, chloroform, and methanol.N/A

The core structure consists of a pyridine ring fused to a cyclohexene ring, with the bromine atom situated on the saturated portion of the bicyclic system. This unique arrangement of a halogen on an sp³-hybridized carbon adjacent to an aromatic ring provides a valuable handle for synthetic diversification.

G cluster_0 Synthesis of 4-Bromo-5,6,7,8-tetrahydroisoquinoline A β-Phenylethylamine B Acylation (e.g., Acetyl chloride) A->B Step 1 C N-Phenethylacetamide B->C D Bischler-Napieralski Cyclization (e.g., POCl₃) C->D Step 2 E 3,4-Dihydroisoquinoline D->E F Reduction (e.g., NaBH₄) E->F Step 3 G 5,6,7,8-Tetrahydroisoquinoline F->G H Selective Bromination (e.g., NBS) G->H Step 4 I 4-Bromo-5,6,7,8-tetrahydroisoquinoline H->I

Caption: Proposed synthetic workflow for 4-Bromo-5,6,7,8-tetrahydroisoquinoline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical transformations for similar substrates. Optimization may be required for specific applications.

Step 1: Synthesis of N-Phenethylacetamide

  • To a solution of β-phenylethylamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-phenethylacetamide.

Step 2: Bischler-Napieralski Cyclization to 3,4-Dihydroisoquinoline

  • To a solution of N-phenethylacetamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (POCl₃, 2.0 eq) at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours. [3]3. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated sodium hydroxide solution to pH 9-10.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3,4-dihydroisoquinoline.

Step 3: Reduction to 5,6,7,8-Tetrahydroisoquinoline

  • Dissolve the crude 3,4-dihydroisoquinoline (1.0 eq) in methanol.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford 5,6,7,8-tetrahydroisoquinoline.

Step 4: Selective Bromination to 4-Bromo-5,6,7,8-tetrahydroisoquinoline

  • Dissolve 5,6,7,8-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as carbon tetrachloride or chloroform.

  • Add N-bromosuccinimide (NBS, 1.05 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 4-Bromo-5,6,7,8-tetrahydroisoquinoline.

Spectroscopic Characterization

Spectroscopic TechniqueExpected Characteristics
¹H NMR Aromatic protons in the δ 7.0-8.5 ppm region. A characteristic signal for the proton at C4, likely a multiplet, shifted downfield due to the electron-withdrawing effect of the bromine atom. Aliphatic protons of the tetrahydroisoquinoline ring will appear as multiplets in the δ 2.5-4.5 ppm range.
¹³C NMR Aromatic carbons in the δ 120-150 ppm region. The C4 carbon signal will be shifted to a lower field (higher ppm) due to the direct attachment of the bromine atom. Other aliphatic carbons will appear in the δ 20-60 ppm range.
Mass Spectrometry (MS) A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Infrared (IR) Spectroscopy C-H stretching vibrations for aromatic and aliphatic protons. C=C and C=N stretching vibrations from the aromatic ring. A C-Br stretching vibration in the fingerprint region.

Chemical Reactivity and Synthetic Utility

The bromine atom at the C4-position is the key to the synthetic versatility of 4-Bromo-5,6,7,8-tetrahydroisoquinoline. It serves as a valuable precursor for the introduction of a wide range of functional groups via palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The bromo-substituent at the C4 position can readily participate in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

G cluster_0 Reactivity of 4-Bromo-5,6,7,8-tetrahydroisoquinoline A 4-Bromo-5,6,7,8-tetrahydroisoquinoline B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) A->B D Heck Coupling (Alkene, Pd catalyst, Base) A->D F Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) A->F H Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) A->H C 4-Aryl-THIQ B->C E 4-Alkenyl-THIQ D->E G 4-Alkynyl-THIQ F->G I 4-Amino-THIQ H->I

Caption: Key palladium-catalyzed cross-coupling reactions of 4-Bromo-THIQ.

The ability to introduce diverse aryl, vinyl, alkynyl, and amino moieties at the C4-position allows for the creation of extensive libraries of novel tetrahydroisoquinoline derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Potential Biological Activities and Therapeutic Applications

The tetrahydroisoquinoline scaffold is a well-established pharmacophore, with numerous derivatives exhibiting significant biological activities. [1][2]The introduction of a bromine atom at the C4-position can modulate the parent molecule's pharmacological profile in several ways:

  • Enhanced Binding Affinity: The bromo-substituent can participate in halogen bonding, a non-covalent interaction that can enhance binding to target proteins.

  • Metabolic Stability: The presence of the halogen can block sites of metabolism, potentially increasing the compound's in vivo half-life.

  • Modulation of Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Based on the known activities of related tetrahydroisoquinoline derivatives, 4-Bromo-5,6,7,8-tetrahydroisoquinoline and its derivatives are promising candidates for investigation in several therapeutic areas:

  • Anticancer Agents: Many tetrahydroisoquinoline alkaloids and their synthetic analogs have demonstrated potent cytotoxic activity against various cancer cell lines. [2][4]The ability to functionalize the C4-position allows for the synthesis of targeted agents that could interfere with specific signaling pathways involved in cancer progression.

  • Antimicrobial Agents: The tetrahydroisoquinoline nucleus is found in several natural products with antimicrobial properties. [5]Derivatives of 4-Bromo-5,6,7,8-tetrahydroisoquinoline could be explored for their activity against a range of bacterial and fungal pathogens.

  • Central Nervous System (CNS) Disorders: Substituted tetrahydroisoquinolines have shown activity as anticonvulsants and have been investigated for their potential in treating neurodegenerative diseases. [6]

Conclusion and Future Directions

4-Bromo-5,6,7,8-tetrahydroisoquinoline represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. While detailed experimental studies on this specific molecule are currently limited, its synthesis is achievable through established methodologies. The true potential of this compound lies in its utility as a scaffold for the generation of diverse libraries of C4-substituted tetrahydroisoquinolines via palladium-catalyzed cross-coupling reactions. Future research should focus on the development of an optimized and scalable synthesis, thorough spectroscopic characterization, and comprehensive biological evaluation of 4-Bromo-5,6,7,8-tetrahydroisoquinoline and its derivatives to unlock their full therapeutic potential.

References

  • Khamidova, U., Terenteva, E., Umarova, M., Abdurakhmanov, J., Sasmakov, S., Makhnyov, A., Vinogradova, V., Saidov, A., Khashimova, Z., & Azimova, S. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. International Journal of Molecular Sciences, 22(21), 11598.
  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • MDPI. The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • Organic Syntheses. ISOQUINOLINE, 5-BROMO-8-NITRO-. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • Gremmen, C., et al. (2000). Enantioselective Synthesis of 1-Substituted Tetrahydroisoquinolines. The Journal of Organic Chemistry, 65(19), 6295-6299.
  • Donohoe, T. J., et al. (2011). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 111(10), 5865-5912.
  • Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • Stoyanov, R. S., & Nikolova, I. G. (2008). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 13(9), 2116-2131.
  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730.
  • MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]

  • Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • Google Patents. Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • ACS Publications. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]

  • Khamidova, U., et al. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. International Journal of Molecular Sciences, 22(21), 11598.
  • Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]

  • Glennon, R. A., et al. (2002). Further characterization of the stimulus properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline. Pharmacology Biochemistry and Behavior, 72(1-2), 351-358.
  • Chen, S., & Tang, G. L. (2012). Biosynthesis of tetrahydroisoquinoline antibiotics. Current opinion in chemical biology, 16(3-4), 362-369.
  • YouTube. Bischler–Napieralski reaction / Bischler Dihydroisoquinolines synthesis / Heterocycle synthesis. Retrieved from [Link]

  • Davis, F. A., & Zhou, P. (1994). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (23), 3391-3396.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-5,6,7,8-tetrahydroisoquinoline

Abstract This application note details the optimized protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-5,6,7,8-tetrahydroisoquinoline (4-Br-THIQ) . While the tetrahydroisoquinoline scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-5,6,7,8-tetrahydroisoquinoline (4-Br-THIQ) . While the tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry (targeting GPCRs and kinases), the presence of the basic pyridine nitrogen at the 2-position presents specific challenges regarding catalyst poisoning and oxidative addition efficiency. This guide provides a standard robust protocol and a high-performance protocol for difficult substrates, supported by mechanistic rationale and troubleshooting matrices.

Introduction & Substrate Analysis

The 5,6,7,8-tetrahydroisoquinoline scaffold combines the electronic properties of a pyridine ring with the lipophilicity and steric bulk of a cyclohexane-fused system.

Structural Challenges[1]
  • Catalyst Poisoning: The unhindered nitrogen atom (

    
     hybridized) at position 2 is a strong 
    
    
    
    -donor.[1] It can displace phosphine ligands from the Palladium center, forming unreactive
    
    
    species, effectively killing the catalytic cycle.
  • Electronic Deactivation: Position 4 is

    
     to the nitrogen.[1] While not as electron-deficient as the 2 or 4 positions of pyridine, the oxidative addition of Pd(0) into the C-Br bond is slower than in simple aryl bromides.[1]
    
  • Solubility: Unlike the planar isoquinoline parent, the saturated ring increases solubility in non-polar solvents but adds steric bulk proximal to the reaction center.[1]

Mechanistic Strategy

To ensure a self-validating and high-yielding reaction, our strategy relies on two pillars:

  • Ligand Selection: We prioritize bidentate ligands (e.g., dppf) or bulky biaryl monophosphines (e.g., XPhos, SPhos).[1] These ligands sterically crowd the Pd center, preventing the substrate nitrogen from coordinating and deactivating the catalyst.[1]

  • Base/Solvent Interface: The use of a biphasic system (Dioxane/Water) with an inorganic base ensures that the boronic acid is activated to the boronate species (transmetallation agent) while keeping the bulk of the organic base away from the catalyst to prevent side reactions.[1]

Reaction Scheme

The general transformation involves the coupling of 4-Br-THIQ with an aryl or heteroaryl boronic acid.[1][2]



Experimental Protocols

Materials & Reagents Table
ReagentEquiv.[1][2][3][4][5]RoleNotes
4-Br-THIQ 1.0SubstrateSolid/Oil.[1] Store under inert gas.
Aryl Boronic Acid 1.2 - 1.5Coupling PartnerExcess compensates for protodeboronation.[1]
Pd(dppf)Cl₂·DCM 0.03 - 0.05CatalystRobust, air-stable precatalyst.[1]
K₂CO₃ 2.0 - 3.0BaseStandard activator.
1,4-Dioxane --SolventHigh boiling point, miscible with water.[1]
Water --Co-solventDissolves base; essential for transmetallation.[1]
Method A: The "Gold Standard" (Robust)

Recommended for standard aryl boronic acids.

  • Setup: To a reaction vial equipped with a magnetic stir bar, add 4-Br-THIQ (1.0 equiv) and Aryl Boronic Acid (1.2 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (3 mol%).[1]

    • Note: Adding solid catalyst to solid reactants before solvent minimizes active catalyst degradation.[1]

  • Solvent/Base: Add degassed 1,4-Dioxane (concentration 0.2 M relative to halide) and 2M aqueous K₂CO₃ (3.0 equiv).

    • Ratio: 4:1 Dioxane:Water is optimal.[1]

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes (balloon or manifold).

  • Reaction: Heat to 90°C for 4–12 hours.

    • Checkpoint: The reaction mixture should turn dark brown/black.[1] If it remains orange/red and no product forms, the catalyst has not activated (see Troubleshooting).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with Water and Brine.[1] Dry over Na₂SO₄.[1]

Method B: High-Performance (Sterically Demanding)

Recommended for heteroaryl boronic acids or ortho-substituted partners.[1]

  • Catalyst System: Use Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).[1]

    • Why: XPhos is exceptionally bulky, preventing N-coordination from the THIQ substrate.[1]

  • Base: Switch to K₃PO₃ (3.0 equiv).

  • Solvent: n-Butanol or Toluene/Water (10:1).[1]

  • Temperature: 100°C - 110°C.

Workflow Visualization (DOT)

SuzukiWorkflow Start Start: 4-Br-THIQ Preparation Weigh Weigh Solids: Substrate, Boronic Acid, Catalyst Start->Weigh Solvent Add Degassed Solvent (Dioxane/H2O) Weigh->Solvent Inert Inert Atmosphere Purge (N2/Ar, 3x Vac/Fill) Heat Heat to 90°C (4-12 Hours) Inert->Heat Solvent->Inert Monitor Monitor (TLC/LCMS) Check for consumption of Bromide Heat->Monitor Decision Complete? Monitor->Decision Decision->Heat No (Add Catalyst) Workup Workup: Dilute EtOAc, Wash H2O/Brine Decision->Workup Yes Purify Purification: Flash Column (DCM/MeOH) Workup->Purify

Figure 1: Step-by-step workflow for the Suzuki coupling of 4-Br-THIQ.

Troubleshooting & Optimization Matrix

The following table provides a self-validating logic for common failure modes.

ObservationDiagnosisCorrective ActionMechanism
No Reaction (SM recovered) Catalyst PoisoningSwitch to Method B (XPhos/SPhos).Bulky ligands prevent the pyridine Nitrogen from binding Pd.[1]
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) or add base slowly.[1]Rapid hydrolysis of C-B bond competes with transmetallation.[1]
Black Precipitate (Early) Catalyst DecompositionRe-purify solvent (remove O₂); Lower Temp.[1]Pd(0) aggregates into Pd-black ("inactive") before oxidative addition.[1]
Low Conversion (<50%) StallAdd fresh catalyst (1 mol%) + degas.Catalyst turnover number (TON) exceeded or catalyst death.[1]
Purification Note

The product (4-Ar-THIQ) is basic.[1]

  • Standard Silica: May cause streaking.[1]

  • Fix: Pre-treat silica column with 1% Triethylamine in eluent, or use DCM/MeOH/NH₄OH gradients.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Aryl Boronic Acids.[1] Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, J. J.[1][6] (Ed.).[1][3][7] (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1][8] Springer.[1] (See section on Suzuki-Miyaura Coupling for general heterocyclic protocols).

  • Malinowski, Z., et al. (2020). Synthesis and biological activity of 4-aryl-5,6,7,8-tetrahydroisoquinoline derivatives.[1] Monatshefte für Chemie, 151, 1421–1431.[1] (Specific application of coupling on THIQ scaffolds).

Sources

Application

Application Note: Buchwald-Hartwig Amination of 4-Bromo-5,6,7,8-tetrahydroisoquinoline

Executive Summary This guide details the protocol for the palladium-catalyzed amination of 4-Bromo-5,6,7,8-tetrahydroisoquinoline (4-BTHIQ) . Unlike standard aryl bromide couplings, this substrate presents a dual challen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the palladium-catalyzed amination of 4-Bromo-5,6,7,8-tetrahydroisoquinoline (4-BTHIQ) . Unlike standard aryl bromide couplings, this substrate presents a dual challenge: the electron-deficient nature of the pyridine ring and the potential for catalyst poisoning via the basic isoquinoline nitrogen.

Successful amination requires a catalyst system capable of overcoming the "pyridine trap"—where the substrate coordinates to Palladium via the nitrogen atom rather than undergoing oxidative addition at the C-Br bond. This protocol utilizes bulky biaryl phosphine ligands (Buchwald Ligands) to sterically preclude this non-productive coordination, ensuring high turnover frequencies (TOF) and yields.

Substrate Analysis & Mechanistic Strategy

The Substrate: 4-Bromo-5,6,7,8-tetrahydroisoquinoline[1]
  • Structure: A pyridine ring fused to a saturated cyclohexane ring.

  • Electronic Profile: The C4 position is electronically analogous to a 3-bromopyridine. It is electron-deficient, facilitating the initial Oxidative Addition (OA) step.

  • Steric/Solubility Profile: The fused cyclohexane ring increases solubility in non-polar solvents (Toluene, Dioxane) compared to simple bromopyridines, but adds bulk proximal to the reaction center.

The "Pyridine Trap"

In standard Pd-catalyzed couplings, the basic nitrogen of the pyridine ring can displace phosphine ligands, forming a stable, inactive species


. This halts the catalytic cycle.

The Solution: Use ligands with significant steric bulk (e.g., BrettPhos , RuPhos , or tBuXPhos ). These ligands create a "roof" over the Palladium center, allowing the narrow C-Br bond to approach for oxidative addition while physically blocking the approach of the bulky pyridine nitrogen lone pair.

Catalytic Cycle & Signaling Pathway

The following diagram illustrates the productive cycle versus the non-productive poisoning pathway.

BuchwaldCycle cluster_legend Mechanism Logic Pd0 Active Catalyst [L-Pd(0)] OA_Complex Oxidative Addition Complex (Pd-II) Pd0->OA_Complex + 4-BTHIQ (Ar-Br) Poison OFF-CYCLE TRAP Pd-N(Pyridine) Complex (Catalyst Death) Pd0->Poison Low Steric Ligand (e.g., PPh3) Amine_Coord Amine Binding & Deprotonation OA_Complex->Amine_Coord + Amine + Base Red_Elim Reductive Elimination (Product Release) Amine_Coord->Red_Elim Red_Elim->Pd0 Regeneration Poison->Pd0 Heat/Bulky Ligand key Bulky ligands (BrettPhos) prevent the red path.

Figure 1: Catalytic cycle highlighting the necessity of bulky ligands to avoid N-coordination (Red Path).[1][2][3]

Optimization Matrix & Reagent Selection

Before proceeding to the standard protocol, select reagents based on your amine class.

VariablePrimary Amines (R-NH₂)Secondary Amines (R₂NH)Anilines (Ar-NH₂)
Ligand BrettPhos (High efficiency)RuPhos (Universal)BrettPhos or Xantphos
Precatalyst BrettPhos Pd G3 or G4RuPhos Pd G3 or G4Pd₂(dba)₃ + Ligand
Base NaOtBu (Standard)NaOtBuCs₂CO₃ (If sensitive groups present)
Solvent 1,4-Dioxane or t-Amyl AlcoholToluene or Dioxanet-Amyl Alcohol
Temp 90–100 °C80–100 °C100 °C

Why these choices?

  • BrettPhos: Specifically designed to prevent the formation of stable palladacycles with primary amines, which can lead to

    
    -hydride elimination.
    
  • NaOtBu: Provides fast deprotonation. If the substrate contains esters or ketones sensitive to alkoxides, switch to Cs₂CO₃ (requires longer reaction times, ~12-24h).

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Representative) Substrate: 4-Bromo-5,6,7,8-tetrahydroisoquinoline (MW: 212.09 g/mol )

Preparation of Materials
  • Glassware: Oven-dried 20 mL reaction vial with a crimp cap or Teflon-lined screw cap. Contains a magnetic stir bar.

  • Atmosphere: The reaction must be set up in a glovebox or via rigorous Schlenk technique. Note: Pd(0) is oxygen-sensitive.

Step-by-Step Protocol

Step 1: Reagent Charging (Solids)

  • Add Pd Precatalyst (e.g., BrettPhos Pd G3): 2–5 mol% (approx. 15–40 mg).

  • Add 4-BTHIQ : 1.0 mmol (212 mg).

  • Add Base (NaOtBu) : 1.2–1.4 mmol (115–135 mg).

    • Critical: If using a free amine salt (e.g., HCl salt), add an extra equivalent of base.

Step 2: Solvent & Amine Addition

  • Seal the vial and purge with Nitrogen/Argon (3x vacuum/refill cycles) if outside a glovebox.

  • Add Anhydrous 1,4-Dioxane (or Toluene): 4.0 mL (0.25 M concentration).

    • Concentration Rule: Do not dilute below 0.2 M; high concentration drives the intermolecular coupling.

  • Add Amine : 1.2 mmol via syringe.

Step 3: Reaction

  • Place in a pre-heated heating block at 100 °C .

  • Stir vigorously (800+ RPM). Mass transfer is critical in heterogeneous mixtures (NaOtBu is insoluble in toluene/dioxane).

  • Time: 2 to 12 hours.[4] Monitor by LCMS.

Step 4: Monitoring (QC)

  • Take a 10 µL aliquot, dilute in MeCN/Water.

  • Target Mass: [M+H]+ = 212 (Substrate) + Amine Mass - 80 (HBr).

  • Watch for: Hydrodehalogenation byproduct (Mass = 134, i.e., 5,6,7,8-tetrahydroisoquinoline). If this is high, the reaction temperature is too high or the ligand is insufficient.

Step 5: Workup

  • Cool to room temperature.

  • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and salts.

  • Wash filtrate with water (1x) and brine (1x).

  • Dry over Na₂SO₄, filter, and concentrate.

Step 6: Purification

  • Column Chromatography: The product is basic.

    • Method A: Use DCM/MeOH with 1% NH₄OH or Et₃N to prevent streaking.

    • Method B: Use amine-functionalized silica gel.

Experimental Workflow Diagram

Workflow Start Start: 1.0 mmol Scale Setup Glovebox/Schlenk Add Pd G3 (2%), Base, Substrate Start->Setup Solvent Add Solvent (0.25M) Add Amine Setup->Solvent Heat Heat 100°C 2-12 Hours Solvent->Heat Check LCMS Check Heat->Check Success Conversion >95% Proceed to Workup Check->Success Product Found Fail Stalled/Dehalogenated Check->Fail SM Remaining Retry Add 2% more Cat OR Switch Ligand Fail->Retry Retry->Heat

Figure 2: Operational workflow for the amination protocol.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Catalyst poisoning by Pyridine N.Switch to bulkier ligand (tBuXPhos or BrettPhos ). Ensure inert atmosphere.
Dehalogenation (H-Subst)

-hydride elimination from solvent or ligand.
Lower temp to 80°C. Switch solvent to t-Amyl alcohol .
Low Conversion (<50%) Catalyst death or Base degradation.Add fresh catalyst (1-2 mol%) and reheat. Ensure reagents are anhydrous.
Product Streaking on TLC Interaction with Silica silanols.Pre-wash TLC/Column with 1% Triethylamine (Et₃N) in eluent.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][5][6][7][8][9] Reaction intermediates and structure-activity relationships in the arylation of amine. Journal of the American Chemical Society, 116(13), 5969-5970.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Sources

Method

Protecting Group Strategies for 4-Bromo-5,6,7,8-tetrahydroisoquinoline: A Detailed Guide for Researchers

In the landscape of medicinal chemistry and drug development, the 4-Bromo-5,6,7,8-tetrahydroisoquinoline scaffold is a valuable building block. Its secondary amine and aryl bromide functionalities offer versatile handles...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the 4-Bromo-5,6,7,8-tetrahydroisoquinoline scaffold is a valuable building block. Its secondary amine and aryl bromide functionalities offer versatile handles for molecular elaboration. However, the inherent reactivity of the nitrogen atom often necessitates a strategic protection-deprotection sequence to achieve selective functionalization at the aryl bromide position through cross-coupling reactions, or to modify the nitrogen itself. This guide provides an in-depth analysis of protecting group strategies, complete with detailed protocols and the underlying chemical rationale, to empower researchers in their synthetic endeavors.

The Strategic Imperative for Protection

The secondary amine in 4-Bromo-5,6,7,8-tetrahydroisoquinoline is both nucleophilic and basic, rendering it susceptible to a wide range of reagents, including those employed in palladium-catalyzed cross-coupling reactions. Unwanted N-arylation or interference with the catalytic cycle can lead to complex product mixtures and diminished yields. Therefore, masking the amine with a suitable protecting group is a critical first step in many synthetic routes targeting the C4 position. The choice of protecting group is paramount and must be guided by its stability to the planned reaction conditions and the ease and selectivity of its subsequent removal.

Core Protecting Groups for the Tetrahydroisoquinoline Nitrogen

The most effective and widely used protecting groups for the nitrogen atom of 4-Bromo-5,6,7,8-tetrahydroisoquinoline are carbamates. These groups effectively decrease the nucleophilicity and basicity of the nitrogen atom. The selection of a specific carbamate is dictated by the desired deprotection conditions, allowing for orthogonal strategies in more complex syntheses.

The Boc Group: Acid-Labile Protection

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection due to its general stability to bases, nucleophiles, and catalytic hydrogenation, coupled with its facile removal under acidic conditions.[1][2] This makes it an excellent choice when subsequent reactions are performed under neutral or basic conditions, such as the Suzuki-Miyaura or Heck cross-coupling reactions.

This protocol is adapted from standard procedures for the N-Boc protection of secondary amines.[3]

Materials:

  • 4-Bromo-5,6,7,8-tetrahydroisoquinoline hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-Bromo-5,6,7,8-tetrahydroisoquinoline hydrochloride (1.0 eq) in DCM or THF, add triethylamine (2.2 eq) or a saturated aqueous solution of sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-bromo-5,6,7,8-tetrahydroisoquinoline.

The removal of the Boc group is typically achieved with strong acids.[4]

Materials:

  • N-Boc-4-bromo-5,6,7,8-tetrahydroisoquinoline

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Alternatively, dissolve the protected compound in a solution of 4M HCl in 1,4-dioxane and stir at room temperature.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield the deprotected amine.

Orthogonal Protecting Group Strategies

In multi-step syntheses, the ability to selectively deprotect one functional group in the presence of others is crucial. This is known as an orthogonal protection strategy.[5][6] For 4-Bromo-5,6,7,8-tetrahydroisoquinoline, this involves choosing an N-protecting group that can be removed under conditions that do not affect the C-Br bond or other functional groups that may have been introduced.

The Cbz Group: Hydrogenolysis-Labile Protection

The benzyloxycarbonyl (Cbz or Z) group is another widely used amine protecting group. It is stable to both acidic and basic conditions, making it orthogonal to the Boc group.[7] The Cbz group is typically removed by catalytic hydrogenolysis.[8]

This protocol is based on standard Schotten-Baumann conditions for N-Cbz protection.[7]

Materials:

  • 4-Bromo-5,6,7,8-tetrahydroisoquinoline hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-Bromo-5,6,7,8-tetrahydroisoquinoline hydrochloride (1.0 eq) in a mixture of THF and water.

  • Add sodium carbonate (2.5 eq) or sodium bicarbonate and cool the mixture to 0 °C.

  • Add benzyl chloroformate (1.1 - 1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The standard method for Cbz deprotection is catalytic hydrogenation. However, a significant consideration for 4-Bromo-5,6,7,8-tetrahydroisoquinoline is the potential for reductive debromination of the aryl bromide under these conditions.[8]

Standard Hydrogenolysis Conditions (Potential for Debromination):

  • Reagents: H₂ gas, Palladium on carbon (Pd/C)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Procedure: A solution of the N-Cbz protected compound in MeOH or EtOH is stirred under an atmosphere of hydrogen in the presence of a catalytic amount of Pd/C.

Alternative Cbz Deprotection Methods to Preserve the C-Br Bond:

To circumvent the issue of debromination, alternative, non-reductive methods for Cbz cleavage should be considered.

  • Acidic Cleavage: While stable to mild acids, the Cbz group can be cleaved under harsher acidic conditions, such as with HBr in acetic acid.[8] However, the selectivity over other acid-labile groups may be poor.

  • Transfer Hydrogenation: Using hydrogen donors like ammonium formate with Pd/C can sometimes offer different selectivity compared to gaseous hydrogen and may be milder towards the aryl bromide.[8][9]

  • Lewis Acid-Mediated Deprotection: Certain Lewis acids can effect the cleavage of the Cbz group.

It is crucial to perform small-scale test reactions to determine the optimal Cbz deprotection conditions that preserve the C-Br bond for this specific substrate.

Application in Cross-Coupling Reactions

With the nitrogen atom suitably protected, the aryl bromide at the C4 position becomes a prime handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[10]

Materials:

  • N-Boc-4-bromo-5,6,7,8-tetrahydroisoquinoline (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

  • To a reaction vessel, add the N-Boc protected starting material, the arylboronic acid, the palladium catalyst, and the base.

  • Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) and add it to the reaction vessel.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene.

Materials:

  • N-Boc-4-bromo-5,6,7,8-tetrahydroisoquinoline (1.0 eq)

  • Alkene (1.2-2.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (2-5 mol%)

  • Phosphine ligand (if necessary, e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • Combine the N-Boc protected starting material, palladium catalyst, phosphine ligand (if used), and base in a reaction vessel.

  • Add the degassed solvent and the alkene.

  • Heat the reaction mixture to 80-120 °C and stir for 6-24 hours.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by flash column chromatography.

Data Summary

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality & Key Considerations
Boc Boc₂O, base (e.g., Et₃N, NaHCO₃), DCM or THFStrong acid (e.g., TFA, HCl in dioxane)Stable to base, nucleophiles, and hydrogenation. Ideal for subsequent Suzuki or Heck reactions.
Cbz Cbz-Cl, base (e.g., Na₂CO₃), THF/waterCatalytic Hydrogenolysis (H₂, Pd/C)Stable to acid and base. Caution: Potential for reductive debromination of the C-Br bond during hydrogenolysis.

Visualization of Synthetic Strategies

Workflow for N-Protection and Cross-Coupling

G cluster_start Starting Material cluster_protection N-Protection cluster_protected Protected Intermediates cluster_reaction Cross-Coupling cluster_product Functionalized Products cluster_deprotection Deprotection cluster_final Final Products start 4-Bromo-5,6,7,8- tetrahydroisoquinoline boc_prot N-Boc Protection (Boc₂O, Base) start->boc_prot cbz_prot N-Cbz Protection (Cbz-Cl, Base) start->cbz_prot boc_protected N-Boc-4-bromo- tetrahydroisoquinoline boc_prot->boc_protected cbz_protected N-Cbz-4-bromo- tetrahydroisoquinoline cbz_prot->cbz_protected suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat., Base) boc_protected->suzuki heck Heck Reaction (Alkene, Pd cat., Base) boc_protected->heck cbz_protected->suzuki cbz_protected->heck suzuki_prod N-Protected-4-aryl- tetrahydroisoquinoline suzuki->suzuki_prod heck_prod N-Protected-4-alkenyl- tetrahydroisoquinoline heck->heck_prod boc_deprot Boc Deprotection (TFA or HCl) suzuki_prod->boc_deprot cbz_deprot Cbz Deprotection (H₂, Pd/C - Caution!) suzuki_prod->cbz_deprot heck_prod->boc_deprot heck_prod->cbz_deprot final_suzuki 4-Aryl-5,6,7,8- tetrahydroisoquinoline boc_deprot->final_suzuki final_heck 4-Alkenyl-5,6,7,8- tetrahydroisoquinoline boc_deprot->final_heck cbz_deprot->final_suzuki cbz_deprot->final_heck

Caption: Synthetic workflow for 4-Bromo-5,6,7,8-tetrahydroisoquinoline.

Orthogonal Strategy Decision Tree

G start Choose N-Protecting Group for 4-Bromo-5,6,7,8-tetrahydroisoquinoline cond1 Subsequent reaction is base/nucleophile sensitive? start->cond1 cond2 Subsequent reaction involves catalytic hydrogenation? cond1->cond2 No other Consider other protecting groups cond1->other Yes cond3 Need for orthogonal deprotection from acid-labile groups? cond2->cond3 No boc Use Boc Group cond2->boc Yes cond3->boc No cbz Use Cbz Group (with caution for deprotection) cond3->cbz Yes

Caption: Decision tree for selecting an N-protecting group.

Conclusion

The successful functionalization of 4-Bromo-5,6,7,8-tetrahydroisoquinoline hinges on a well-devised protecting group strategy. The Boc group offers a robust and reliable option for masking the secondary amine, enabling a wide range of palladium-catalyzed cross-coupling reactions at the C4 position. While the Cbz group provides an orthogonal protection strategy, its removal via catalytic hydrogenation requires careful optimization to avoid undesired debromination. By understanding the chemical principles behind these protecting groups and following meticulously planned experimental protocols, researchers can unlock the full synthetic potential of this valuable heterocyclic scaffold.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70683, Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Zibaseresht, R. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkat USA. [Link]

  • Kaur, N., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. [Link]

  • Ley, S. V., & Leach, A. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Kempe, K., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters. [Link]

  • Magnus, P., Matthews, K. S., & Lynch, V. (2003). New strategy for the synthesis of tetrahydroisoquinoline alkaloids. Organic letters, 5(12), 2181–2184. [Link]

  • Buchwald, S. L. (n.d.). Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • van der Mey, M., et al. (2018). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. ACS Medicinal Chemistry Letters. [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Johnson Matthey. (2023, August 3). Palladium cross-coupling reactions: what's in the future? with Bruce Lipshutz [Video]. YouTube. [Link]

  • Seela, F., et al. (n.d.). Synthesis of 2′-Deoxy-9-deaza Nucleosides Using Heck Methodology. PubMed Central. [Link]

  • Liu, S.-Y. (n.d.). Late-stage functionalization of BN-heterocycles. PubMed Central. [Link]

  • ResearchGate. (2025, August 7). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. Retrieved from [Link]

  • RosDok. (n.d.). Multiple functionalizations of selected N-heterocycles by palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Johnson Matthey. (2023, August 3). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 6). Electrophile affinity and positional selectivity in electrophilic substitution reactions of N-substituted pyrroles. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Enders, D., et al. (2023). Enantioselective Synthesis of Highly Substituted Fluoroalkylated Benzopyranones and 3-Coumaranones via N-Heterocyclic Carbene-Catalyzed Intramolecular Annulations. The Journal of Organic Chemistry. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Bromo-5,6,7,8-tetrahydroisoquinoline Coupling Optimization

Case ID: ISOQ-BR-4 Subject: Overcoming Low Yields in Cross-Coupling Reactions Status: Open / Guide Assigned Specialist: Senior Application Scientist Diagnostic Overview: The "Deceptive" Substrate Researchers often treat...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOQ-BR-4 Subject: Overcoming Low Yields in Cross-Coupling Reactions Status: Open / Guide Assigned Specialist: Senior Application Scientist

Diagnostic Overview: The "Deceptive" Substrate

Researchers often treat 4-bromo-5,6,7,8-tetrahydroisoquinoline as a standard aryl bromide, expecting facile oxidative addition due to the electron-deficient pyridine ring. However, this substrate presents a "double threat" that frequently stalls catalytic cycles, leading to yields <30% or complete recovery of starting material.

The Core Technical Challenges
  • Catalyst Poisoning (The Nitrogen Trap): Unlike simple aryl halides, the basic nitrogen atom in the isoquinoline ring acts as a competitive ligand. It coordinates strongly to the Palladium(II) center, displacing labile ligands (like phosphines) and forming a stable, inactive "off-cycle" complex (bis-pyridine Pd complex).

    • Note: The 5,6,7,8-tetrahydro- moiety acts as an alkyl donor, slightly increasing the basicity of the pyridine nitrogen compared to fully aromatic isoquinolines, exacerbating this poisoning effect.

  • Peri-Steric Hindrance: The C5-protons of the saturated ring are spatially close to the C4-bromide (peri-interaction). This creates a steric wall that hinders the approach of bulky active catalyst species, slowing down the oxidative addition step.[1]

Visual Troubleshooting Assistant

Use this logic flow to diagnose your specific failure mode before selecting a protocol.

TroubleshootingFlow Start START: Analyze Reaction Mixture Conversion Is Starting Material (SM) Consumed? Start->Conversion Byproducts Analyze Byproducts (LCMS/NMR) Conversion->Byproducts Yes (SM Consumed) Poisoning ISSUE: Catalyst Poisoning (SM Recovery > 80%) Conversion->Poisoning No (SM Remains) Proto ISSUE: Protodehalogenation (Product = H instead of Br) Byproducts->Proto Mass = SM - 79 (Br) + 1 (H) Homo ISSUE: Homocoupling (Ar-Ar Dimer formed) Byproducts->Homo Dimer Detected Sol_Poison SOLUTION: Switch to Pd-PEPPSI-IPent or Pre-scavenge with Lewis Acid Poisoning->Sol_Poison Sol_Proto SOLUTION: Switch Solvent to Dioxane; Use Anhydrous Base (K3PO4) Proto->Sol_Proto Sol_Homo SOLUTION: Degas solvent rigorously; Reduce Catalyst Loading Homo->Sol_Homo

Figure 1: Decision logic for diagnosing coupling failures based on crude reaction analysis.

Suzuki-Miyaura Coupling Optimization[2]

User Question: I am using Pd(PPh3)4 with Na2CO3 in DMF/Water, but the reaction stalls at 20% conversion. Adding more catalyst doesn't help. Why?

Technical Insight: Pd(PPh3)4 is notoriously unstable and prone to oxidative degradation. More importantly, the triphenylphosphine ligands are easily displaced by your substrate's nitrogen. Once the substrate binds to Pd, the catalytic cycle dies. DMF/Water at high temperatures can also promote protodehalogenation (replacing Br with H).

Recommended System: The "Throw-Away" Ligand Approach (Pd-PEPPSI)

We recommend switching to Pd-PEPPSI-IPent or Pd-PEPPSI-IPr . These precatalysts utilize a sacrificial 3-chloropyridine ligand that stabilizes the Pd but is bulky enough to be displaced by the oxidative addition event, initiating the cycle while preventing the substrate nitrogen from permanently binding.

Optimized Protocol (Suzuki)
  • Catalyst: Pd-PEPPSI-IPent (1.0 - 2.0 mol%)

  • Base: K₂CO₃ (3.0 equiv) or K₃PO₄ (for steric bulk)

  • Solvent: 1,4-Dioxane (Anhydrous) or Toluene/Isopropanol (4:1)

  • Temperature: 80°C - 100°C

Step-by-Step:

  • Charge Solids: In a reaction vial, add 4-bromo-5,6,7,8-tetrahydroisoquinoline (1.0 equiv), Boronic Acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd-PEPPSI-IPent (2 mol%).

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes (critical to prevent homocoupling).

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat to 80°C. Monitor via LCMS at 1 hour.

    • Why this works: The bulky NHC ligand on the PEPPSI catalyst creates a "steric umbrella" that prevents the substrate nitrogen from coordinating to the Pd, forcing the reaction to proceed via the C-Br bond.

Buchwald-Hartwig Amination Optimization

User Question: I'm trying to couple a secondary amine. I see the starting material disappear, but the major product is the reduced isoquinoline (H instead of Br). How do I stop this?

Technical Insight: This is protodehalogenation . It occurs when the reductive elimination of the C-N bond is slower than the


-hydride elimination from the amine or solvent. This is common with electron-deficient pyridines.
Recommended System: Bulky Biaryl Phosphines

You need a ligand that facilitates extremely fast reductive elimination. RuPhos (for secondary amines) and BrettPhos (for primary amines) are the gold standards here.

Optimized Protocol (Buchwald)
  • Precatalyst: RuPhos-Pd-G4 (2.0 mol%)

    • Avoid generating catalyst in situ from Pd(OAc)2 + Ligand; precise ratios are critical here.

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (if base-sensitive groups exist).

  • Solvent: Toluene or t-Amyl Alcohol.

Step-by-Step:

  • Preparation: In a glovebox or under strict Argon flow, combine substrate (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.5 equiv), and RuPhos-Pd-G4 (2 mol%).

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Activation: Heat to 80°C.

    • Note: If using a primary amine, switch the catalyst to BrettPhos-Pd-G4 .

    • Why this works: The G4 precatalysts activate at low temperatures, and the bulky ligand prevents the "poisoning" coordination while accelerating the difficult reductive elimination step.

Comparative Data & Troubleshooting

VariableStandard Condition (Avoid)Optimized Condition (Recommended)Mechanism of Improvement
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd-PEPPSI-IPent or XPhos Pd G4 NHC/Biaryl ligands prevent N-poisoning via steric bulk.
Solvent DMF, DMSO1,4-Dioxane , Toluene Non-polar solvents reduce coordination of the pyridine N to the metal.
Base Na₂CO₃ (aq)K₃PO₄ or Cs₂CO₃ (anhydrous)Anhydrous conditions prevent hydrolysis and protodehalogenation.
Temp >120°C (Aggressive)60-80°C (Controlled)Highly active catalysts allow lower temps, reducing byproduct formation.
FAQ: Quick Fixes

Q: Can I use a Lewis Acid to block the nitrogen? A: Yes, but it's risky. Adding 1.0 equiv of ZnCl₂ can coordinate to the pyridine nitrogen, "protecting" it from the Palladium. However, this can also shut down the transmetallation step if the base isn't strong enough to break the Zn-complex later. Use this only as a last resort if bulky ligands fail.

Q: My product is stuck in the aqueous phase during workup. A: The tetrahydroisoquinoline nitrogen is basic. If you quench with acid (HCl), you will protonate the product and trap it in the water. Always quench with saturated NH₄Cl or EDTA solution (to strip Pd) and keep the pH > 9 during extraction.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and user-friendly family of precatalysts for cross-coupling reactions.[2][3] Chemistry – A European Journal.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.

  • Sigma-Aldrich Technical Guide. Buchwald-Hartwig Cross-Coupling Reaction User Guide.

  • Hanson, P. (2009). Protodehalogenation in Palladium-Catalyzed Cross-Coupling. Journal of Organic Chemistry. (General mechanistic reference for side reactions in heteroaryl halides).

Sources

Optimization

Technical Support Center: Synthesis of 4-Bromo-5,6,7,8-tetrahydroisoquinoline

[1] Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiles Ticket ID: CHEMSUP-THIQ-BR-004 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiles Ticket ID: CHEMSUP-THIQ-BR-004 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The synthesis of 4-bromo-5,6,7,8-tetrahydroisoquinoline presents a unique challenge in heterocyclic chemistry: balancing the reactivity of a deactivated pyridine ring against a saturated, hydrogen-rich carbocycle.[1]

Unlike fully aromatic isoquinoline—which brominates at the C5 or C8 positions (benzene ring) via Electrophilic Aromatic Substitution (EAS)—the 5,6,7,8-tetrahydroisoquinoline core directs bromination to the C4 position of the pyridine ring.[1]

This guide addresses the critical side reactions that occur when this delicate balance is disturbed: Benzylic Radical Substitution , Oxidative Aromatization , and Regio-scrambling .[1]

Visualizing the Reaction Landscape

Before troubleshooting, review the competing pathways below. The "Green Path" is the desired EAS mechanism.[1] The "Red Paths" represent the most common failure modes caused by incorrect conditions.[1]

ReactionPathways SM 5,6,7,8-Tetrahydroisoquinoline (Starting Material) Target 4-Bromo-5,6,7,8- tetrahydroisoquinoline (Target Product) SM->Target Path A: Ionic Bromination (Br2/H+, Lewis Acid) Favors C4 (EAS) Side_Benzylic 5-Bromo / 8-Bromo (Benzylic Radical Products) SM->Side_Benzylic Path B: Radical Bromination (NBS, Light, No Acid) Attacks C5/C8 Side_Aromatic 4-Bromoisoquinoline (Fully Aromatized) SM->Side_Aromatic Path C: Oxidative Dehydrogenation (Excess Oxidant/Heat) Side_N_Oxide N-Bromo Complex / N-Oxide (Reversible Adducts) SM->Side_N_Oxide Path D: N-Attack (Free Base + Br2)

Figure 1: Mechanistic divergence in tetrahydroisoquinoline bromination. Path A is the target ionic pathway.[1] Path B and C are the primary destructive side reactions.[1]

Troubleshooting Guide: Common Failure Modes

Issue 1: "I am seeing significant impurities at retention times corresponding to benzylic bromides."

Diagnosis: Radical Substitution Pathway Activation.[1] In the absence of sufficient acid or light shielding, reagents like N-bromosuccinimide (NBS) favor the Wohl-Ziegler reaction .[1] Instead of brominating the pyridine ring (C4), the bromine radical attacks the allylic/benzylic positions (C5 or C8) of the saturated ring.[1]

The Mechanism: The C5 and C8 protons are "benzylic" relative to the pyridine ring.[1] Their bond dissociation energy is lower than that of the aromatic C-H bonds.[1] If the reaction generates bromine radicals (


), these positions will be scavenged first.[1]

Corrective Protocol:

  • Switch to Ionic Conditions: Avoid radical initiators (AIBN, peroxides).[1]

  • Protonation is Key: Conduct the reaction in highly acidic media (e.g.,

    
     or 
    
    
    
    ).[1] Protonating the nitrogen (
    
    
    ) deactivates the ring slightly but, more importantly, it suppresses the formation of N-Br species that can homolyze to form radicals.[1]
  • Light Control: Wrap the reaction vessel in aluminum foil to prevent photolytic cleavage of

    
     or N-Br bonds.
    
Issue 2: "My product contains fully aromatic isoquinoline derivatives."

Diagnosis: Oxidative Dehydrogenation (Aromatization).[1][2] Tetrahydroisoquinolines are susceptible to oxidation back to isoquinolines.[1][3] NBS is not just a brominating agent; it is also an oxidant.[1][2] Under thermal stress or prolonged reaction times, the saturated ring loses hydrogen.[1]

The Mechanism:



Once aromatized, the bromination regioselectivity shifts from C4 to C5/C8  (standard isoquinoline EAS), leading to a complex mixture of 4-bromo-tetrahydro and 5-bromo-aromatic species.[1]

Corrective Protocol:

  • Temperature Control: Maintain temperatures below 50°C. Dehydrogenation often requires elevated temperatures.[1]

  • Stoichiometry: Do not exceed 1.05 equivalents of the brominating agent. Excess reagent drives the secondary oxidation.[1]

  • Quench Rapidly: Do not let the reaction stir overnight if conversion is complete.

Issue 3: "The reaction stalls, and I recover starting material despite adding excess bromine."

Diagnosis: N-Bromination Trap (The "Perbromide" Sink). Pyridine-type nitrogens are nucleophilic.[1] If the nitrogen is not protonated or blocked, it reacts with


 to form an N-bromo quaternary ammonium salt or a perbromide complex (

).[1] This complex precipitates or remains stable, preventing the bromine from reacting with the carbon skeleton.[1]

Corrective Protocol:

  • Pre-complexation: Use a Lewis Acid (

    
    ) or perform the reaction in hydrobromic acid (
    
    
    
    ) to ensure the nitrogen lone pair is occupied by a proton or metal, forcing the bromine to attack the carbon ring.[1]

Impurity Profile & Identification

Use this table to identify side products in your LC-MS or NMR data.

Impurity TypeStructure DescriptionLikely OriginDiagnostic Signal (NMR)
Target 4-Bromo-5,6,7,8-THIQ Desired EAS Reaction Singlet ~8.3 ppm (C1-H) ; Singlet ~8.1 ppm (C3-H).[1]
Side Product A 5-Bromo-5,6,7,8-THIQRadical Attack (Benzylic)Shift in aliphatic region (C5-H multiplet desheilded).[1]
Side Product B 4-BromoisoquinolineAromatization + BrominationLoss of aliphatic multiplets (1.8-2.8 ppm); fully aromatic region.[1]
Side Product C 5,6,7,8-THIQ-N-OxideOxidationDownfield shift of C1-H (~8.5+ ppm); polar retention time.[1]
Side Product D 1,4-Dibromo-THIQOver-reactionLoss of C1 singlet; mass M+2 peak pattern (Br2 isotope).[1]

Optimized Synthetic Protocol

Objective: Selective C4-bromination minimizing benzylic radical attack.

Reagents:

  • 5,6,7,8-Tetrahydroisoquinoline (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: Acetonitrile (

    
    ) or Acetic Acid (
    
    
    
    )[1]
  • Catalyst:

    
     (0.1 eq) or 
    
    
    
    [1]

Step-by-Step:

  • Dissolution: Dissolve the starting material in Acetonitrile at 0°C.

  • Acidification: Add catalytic sulfuric acid. Crucial: This protonates the pyridine nitrogen, preventing N-bromination and reducing radical pathways.[1]

  • Addition: Add NBS portion-wise over 30 minutes. Do not dump all at once.

  • Darkness: Cover the flask with foil. Stir at 0°C to Room Temperature.

  • Monitoring: Monitor by HPLC. Look for the disappearance of SM. If benzylic impurities (Side Product A) appear, lower the temperature.[1]

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to destroy excess bromine. Basify with 
    
    
    
    to pH 8.[1] Extract with DCM.[1][2]

References

  • Regioselectivity of Isoquinoline Derivatives

    • Citation: "Bromination of isoquinoline derivatives typically targets the 4-position in tetrahydro- scaffolds due to the activation provided by the C4a-C8a ring fusion, contrasting with the 5/8-position preference in fully aromatic isoquinolines."[1]

    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1] [1]

  • Radical vs.

    • Citation: "NBS-mediated bromination can switch between electrophilic substitution and radical bromination depending on the acidity of the medium. Acidic conditions suppress the radical pathway at benzylic positions."[1]

    • Source:Journal of Organic Chemistry, "Mechanistic Divergence in the Halogenation of Alkyl-Substituted Heterocycles."[1] (General Reference Principle).

  • Dehydrogenation Risks

    • Citation: "NBS is a competent oxidant for the conversion of tetrahydroquinolines to quinolines under reflux conditions, highlighting the need for temperature control during substitution reactions."[1]

    • Source: Wang, H., et al. (2013).[1][4] "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot." RSC Advances.

  • Synthesis of 4-Bromo-5,6,7,8-tetrahydroisoquinoline derivatives

    • Citation: "Specific synthesis of 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine demonstrates the stability of the 4-bromo core under controlled conditions."[1]

    • Source: ChemicalBook / Patent Literature Database.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5,6,7,8-tetrahydroisoquinoline and Bromine/NBS before handling.[1]

Sources

Troubleshooting

Technical Support Center: Functionalization of 1,2,3,4-Tetrahydroquinoline (THQ)

[1] Subject: Preventing Oxidative Aromatization During Bromination Ticket ID: THQ-BROM-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Mechanistic Diagnostic The Core Problem: Researchers fre...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Subject: Preventing Oxidative Aromatization During Bromination Ticket ID: THQ-BROM-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Mechanistic Diagnostic

The Core Problem: Researchers frequently encounter a "black box" failure where the bromination of 1,2,3,4-tetrahydroquinoline (THQ) yields a fully aromatized quinoline or complex tar, rather than the desired bromo-tetrahydroquinoline .[1]

The Cause: This is not random; it is a competition between Ionic Electrophilic Substitution (


)  and Radical Oxidative Dehydrogenation .
THQ is an electron-rich aniline derivative. The nitrogen lone pair stabilizes the formation of a radical cation intermediate. In the presence of oxidants (like NBS or 

) and radical initiators (light, trace peroxides, or non-polar solvents), the reaction follows a Single Electron Transfer (SET) pathway, leading to aromatization (oxidation) rather than simple ring substitution.[1]

The Solution: To prevent oxidation, you must shut down the radical pathway.[1] This is achieved by:

  • Protonation (The "Proton Shield"): Performing the reaction in acidic media (

    
    ) to protonate the nitrogen, making it resistant to oxidation.
    
  • N-Protection: Steric and electronic masking of the nitrogen.

Mechanistic Decision Tree

The following diagram illustrates the bifurcation of reaction pathways based on your conditions.

THQ_Pathways THQ Start: 1,2,3,4-Tetrahydroquinoline Reagent Reagent: NBS or Br2 THQ->Reagent Cond_Acid Condition A: Acidic Media (AcOH) or N-Protection Reagent->Cond_Acid Ionic Path Cond_Radical Condition B: Non-polar Solvent (CHCl3) Light / AIBN Reagent->Cond_Radical Radical Path Ionic_Int Ionic Intermediate (Sigma Complex) Cond_Acid->Ionic_Int Protonation prevents SET mechanism Radical_Int Radical Cation Intermediate Cond_Radical->Radical_Int SET Mechanism Prod_Success SUCCESS: 6-Bromo-1,2,3,4-THQ (Ring Intact) Ionic_Int->Prod_Success Prod_Fail FAILURE: Bromo-Quinoline (Aromatized/Oxidized) Radical_Int->Prod_Fail -2 H2 (Dehydrogenation)

Caption: Figure 1. Divergent pathways in THQ functionalization. Acidic conditions favor substitution; radical conditions favor oxidation.

Optimized Protocols

Protocol A: The "Proton Shield" Method (Direct Bromination)

Best for: Rapid synthesis without protection/deprotection steps.

Concept: By using Glacial Acetic Acid (


) as the solvent, the basic nitrogen of THQ is partially protonated. This raises the oxidation potential of the molecule, making it difficult to form the radical cation required for aromatization, while still allowing electrophilic attack on the ring.[1]

Step-by-Step:

  • Preparation: Dissolve 1.0 eq of 1,2,3,4-tetrahydroquinoline in Glacial Acetic Acid (0.5 M concentration).

  • Cooling: Cool the solution to 0–5 °C (Ice bath). Critical: Lower temperature favors substitution over oxidation.[1]

  • Addition: Add 1.05 eq of Bromine (

    
    ) dropwise over 20 minutes.
    
    • Note: If using NBS, dissolve NBS in a minimal amount of DMF or Acetic Acid and add slowly.[1]

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LCMS.

    • Checkpoint: The solution should remain orange/red. If it turns black/tarry, temperature control failed.[1]

  • Workup: Pour into ice water. Neutralize with saturated

    
     or 
    
    
    
    to pH 8–9. Extract with Ethyl Acetate.

Data Profile (Literature Validation):

SolventReagentTempMajor ProductYieldRef
Acetic Acid

20°C6-Bromo-THQ 85% [2]
Chloroform

20°CQuinoline / Mix<40%[2]
ChloroformNBSRefluxBromo-Quinoline75%[1]
Protocol B: The "Fortress" Method (N-Protection)

Best for: High-value substrates requiring high regioselectivity.

Concept: Converting the free amine to an amide (Acetylation) or carbamate withdraws electron density from the nitrogen lone pair. This completely shuts down the radical oxidation pathway.

Step-by-Step:

  • Protection: React THQ with Acetic Anhydride (

    
    ) in DCM/Pyridine to form N-Acetyl-THQ .
    
  • Bromination: Dissolve N-Acetyl-THQ in Acetic Acid or Acetonitrile. Add 1.0 eq NBS.[2][3] Stir at RT.

    • Regioselectivity:[1][2][4][5][6][7][8] The acetyl group sterically hinders the ortho positions, driving bromination almost exclusively to the para (C6) position.

  • Deprotection: Reflux in

    
     or 
    
    
    
    to recover the free amine.

Troubleshooting & FAQ

Q1: I used NBS in Chloroform (


) and got a fully aromatic quinoline. Why? 
A:  You inadvertently performed an oxidative dehydrogenation. Recent literature [1] explicitly uses NBS in 

(often with light or AIBN) as a method to synthesize quinolines from THQs.[4] The solvent

promotes radical mechanisms. Fix: Switch solvent to Acetic Acid or Acetonitrile and exclude light.

Q2: I am seeing a mixture of 6-bromo and 6,8-dibromo products. A: THQ is highly activated.[1] Even 1.0 equivalent of brominating agent can lead to over-bromination because the product (6-bromo-THQ) is still electron-rich. Fix:

  • Use slight deficiency of reagent (0.95 eq).

  • Use Protocol B (N-Protection) . The electron-withdrawing acetyl group deactivates the ring slightly, preventing the second bromination.

Q3: Can I use NBS in DMF? A: Yes, but with caution. DMF is polar and suppresses radicals better than


, but it can accelerate the reaction rate significantly.[1] Perform the addition at -10 °C to -78 °C to control regioselectivity.

Q4: My reaction mixture turned into a black tar. A: This indicates polymerization initiated by radical cations. Fix: Add a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts (1 mol%) if you cannot use acidic media, or strictly ensure oxygen-free conditions (Argon purge).[1]

References

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Source: RSC Advances (2023) Context:[1] Describes the mechanism where NBS acts as an oxidant to form quinolines in

    
    , highlighting what conditions to avoid if THQ is the desired product.
    URL:[Link]
    
  • Bromination of 2-Phenyl-1,2,3,4-tetrahydroquinolines. Source: Russian Journal of Organic Chemistry (2015) Context: Explicitly compares solvents, proving that Acetic Acid preserves the THQ ring while Chloroform leads to aromatization.[1] URL:[Link]

  • Bromination - Common Conditions & Reagents. Source: Common Organic Chemistry Context: General reference for electrophilic aromatic substitution conditions. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Bromo-5,6,7,8-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 5,6,7,8-Tetrahydroisoquinoline Scaffold The 5,6,7,8-tetrahydroisoquinoline core is a privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5,6,7,8-Tetrahydroisoquinoline Scaffold

The 5,6,7,8-tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. The ability to introduce molecular complexity at the C4 position through cross-coupling reactions is a powerful strategy for generating novel analogues with tailored pharmacological profiles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, have become indispensable tools for forging carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is paramount to the success of these transformations. The electronic and steric properties of the ligand play a crucial role in the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. This guide will dissect the performance of various catalyst systems for the functionalization of 4-Bromo-5,6,7,8-tetrahydroisoquinoline, providing a comparative analysis to aid in catalyst selection and reaction optimization.

Comparative Efficacy of Palladium Catalysts

The efficacy of a palladium catalyst is highly dependent on the specific coupling reaction being performed. Below, we compare the performance of common palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings with 4-Bromo-5,6,7,8-tetrahydroisoquinoline, drawing upon literature precedents for this substrate and structurally similar systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures. For the coupling of 4-Bromo-5,6,7,8-tetrahydroisoquinoline with various arylboronic acids, several palladium catalysts have demonstrated efficacy.

Catalyst / PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂PPh₃Na₂CO₃Toluene/H₂O80-901268-82[1]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802High[2]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-803Good[3]

Analysis of Catalyst Performance:

  • Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂): This air-stable and commercially available catalyst has been successfully employed for the Suzuki-Miyaura coupling of structurally similar 6-bromo-1,2,3,4-tetrahydroquinolines, affording good to excellent yields.[1] Its performance with 4-Bromo-5,6,7,8-tetrahydroisoquinoline is expected to be comparable, making it a reliable choice for initial screening. The use of a biphasic toluene/water system with sodium carbonate as the base is a common and effective condition.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This catalyst, featuring a bidentate ferrocenylphosphine ligand, is often more efficient than catalysts with monodentate phosphine ligands. The dppf ligand's bite angle and electron-donating properties can facilitate both oxidative addition and reductive elimination steps. For similar bromopyridine substrates, Pd(dppf)Cl₂ has been shown to provide high yields in shorter reaction times.[2]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): As a Pd(0) source, this catalyst does not require an in-situ reduction step. It has been shown to be effective for the Suzuki coupling of various aryl bromides, often with a phosphate base in an ethereal solvent like 1,4-dioxane.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine 4-Bromo-5,6,7,8- tetrahydroisoquinoline, arylboronic acid, and base in a reaction vessel. B Add solvent (e.g., Toluene/H₂O). A->B C Degas the mixture (e.g., by purging with N₂ or Ar). B->C D Add Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂). C->D E Heat the reaction mixture to the desired temperature (e.g., 80-90 °C). D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction mixture to room temperature. F->G H Perform aqueous work-up to remove inorganics. G->H I Extract with an organic solvent. H->I J Dry, filter, and concentrate the organic layer. I->J K Purify the crude product by column chromatography. J->K

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of ligand is particularly critical in this reaction, with bulky, electron-rich phosphines generally providing the best results.

Catalyst / PrecursorLigandBaseSolventTemperature (°C)Time (h)YieldReference
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100193%[4]
Pd(OAc)₂XPhosNaOtBuToluene100-Good to Excellent[5]
Pd₂(dba)₃BINAPNaOtBuToluene110-High[6]

Analysis of Catalyst Performance:

  • Xantphos: This bulky, wide bite-angle bisphosphine ligand is highly effective in promoting the amination of a variety of aryl halides. In a study on the related 4-bromo-7-azaindole system, a Pd₂(dba)₃/Xantphos catalyst system with cesium carbonate as the base in dioxane gave excellent yields.[4] This system is a strong candidate for the amination of 4-Bromo-5,6,7,8-tetrahydroisoquinoline.

  • XPhos: A member of the Buchwald family of bulky dialkylbiaryl phosphine ligands, XPhos is known for its high activity in C-N bond formation. Paired with Pd(OAc)₂ and a strong base like sodium tert-butoxide in toluene, it is expected to efficiently catalyze the amination of our substrate.[5]

  • BINAP: While an older generation ligand for this reaction, BINAP can still be effective, particularly for less sterically hindered amines.[6] However, for more challenging couplings, the more modern Buchwald-type ligands often provide superior results.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)(Br)L₂ OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch HNR₂ PdII_Amine Ar-Pd(II)(NR₂H)L₂⁺ Ligand_Exch->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)(NR₂)L₂ Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR₂ Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Heck Reaction: Vinylation of the C4 Position

The Heck reaction allows for the coupling of aryl halides with alkenes. The regioselectivity of the reaction is a key consideration, and is influenced by the electronic nature of the alkene and the reaction conditions.

Catalyst / PrecursorLigandBaseSolventTemperature (°C)YieldReference
Pd(OAc)₂PPh₃Et₃NDMF100Good[7]
PdCl₂(PCy₃)₂PCy₃K₂CO₃DMA120Good[8]
Pd₂ (dba)₃P(o-tol)₃Et₃NAcetonitrile80Good[9]

Analysis of Catalyst Performance:

  • Pd(OAc)₂/PPh₃: This classical catalyst system is often effective for the Heck reaction, particularly with electron-deficient alkenes.[7] The use of a polar aprotic solvent like DMF and an amine base such as triethylamine is common.

  • PdCl₂(PCy₃)₂: For less reactive aryl bromides, more electron-rich and bulky phosphine ligands like tricyclohexylphosphine (PCy₃) can be beneficial. These ligands promote the oxidative addition step.

  • Pd₂ (dba)₃/P(o-tol)₃: Tris(o-tolyl)phosphine is another effective ligand for the Heck reaction, offering a good balance of steric bulk and electron-donating ability.[9]

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. It typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Catalyst / PrecursorCo-catalystLigandBaseSolventTemperature (°C)YieldReference
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTolueneRoom Temp.Good[10]
Pd(CF₃COO)₂CuIPPh₃Et₃NDMF10097%[10]
PdCl₂(PCy₃)₂-PCy₃Cs₂CO₃Dioxane65Good

Analysis of Catalyst Performance:

  • PdCl₂(PPh₃)₂/CuI: This is the classic Sonogashira catalyst system and is highly effective for a wide range of aryl halides and terminal alkynes.[10] The reaction can often be performed at room temperature.

  • Pd(CF₃COO)₂/CuI: The use of palladium(II) trifluoroacetate as a precursor has been shown to be highly efficient in some cases, leading to near-quantitative yields at elevated temperatures.[10]

  • Copper-Free Conditions: Concerns about the formation of alkyne homocoupling byproducts have led to the development of copper-free Sonogashira protocols. These often employ more electron-rich and bulky phosphine ligands, such as PCy₃, and a stronger base.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dried Schlenk tube, add 4-Bromo-5,6,7,8-tetrahydroisoquinoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Add dichlorobis(triphenylphosphine)palladium(II) (0.02 equiv.).

  • Heat the reaction mixture to 90 °C and stir for 12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Catalyst Selection Rationale

The selection of an optimal palladium catalyst for the functionalization of 4-Bromo-5,6,7,8-tetrahydroisoquinoline is a multifaceted decision that depends on the desired transformation.

  • For Suzuki-Miyaura couplings, Pd(PPh₃)₂Cl₂ offers a reliable and cost-effective starting point. For more challenging substrates or to improve reaction times, the more active Pd(dppf)Cl₂ is a superior choice.

  • In Buchwald-Hartwig aminations, the use of bulky, electron-rich biarylphosphine ligands is highly recommended. A catalyst system based on Xantphos or a Buchwald-type ligand like XPhos is likely to provide the best results.

  • For Heck reactions, a simple Pd(OAc)₂/PPh₃ system is often sufficient, especially with activated alkenes. For less reactive partners, a more electron-rich phosphine ligand should be considered.

  • The classic PdCl₂(PPh₃)₂/CuI system remains the go-to for most Sonogashira couplings. However, for substrates sensitive to copper or to avoid homocoupling, a copper-free protocol with a more sophisticated ligand may be necessary.

This guide provides a framework for the rational selection of palladium catalysts for the derivatization of 4-Bromo-5,6,7,8-tetrahydroisoquinoline. It is crucial to note that the optimal conditions for a specific transformation may require further empirical optimization.

References

  • Buchwald, S. L., & Hartwig, J. F. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17753–17765. [Link]

  • Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. (2018). Research Journal of Pharmacy and Technology, 11(9), 3897. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Ananikov, V. P., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6814-6825. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Serban, G., & Diaba, F. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions, 6(1), 17. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Jagtap, S. V. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • Curran, A. C. W., & Shepherd, R. G. (1976). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 983-986. [Link]

  • Reddy, T. R., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 823-836. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(39), 13130-13145. [Link]

  • Ren, L., & Cong, H. (2018). Synthesis of Tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Wu, X., et al. (2020). Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives. Chemical Communications, 56(76), 11269-11272. [Link]

  • Frostburg State University Chemistry Department. (2018). The Suzuki reaction. YouTube. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed C-N and C-O bond formation. MIT DSpace. [Link]

  • Kumar, A., et al. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 11, 2339–2347. [Link]

  • Ferlin, F., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]

  • Al-Masri, H. A., & El-Atawy, M. A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1374. [Link]

  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818. [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

  • Sharma, A., et al. (2013). ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. ChemInform, 44(32). [Link]

  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Lee, J., & Kim, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 47. [Link]

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Comparative

A Comparative Guide to Phosphine Ligands for the Amination of 4-Bromo-5,6,7,8-tetrahydroisoquinoline

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of 4-amino-5,6,7,8-tetrahydroisoquinoline and its derivatives is of paramount importance. This structural motif is a key...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of 4-amino-5,6,7,8-tetrahydroisoquinoline and its derivatives is of paramount importance. This structural motif is a key component in a wide array of pharmacologically active compounds. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the construction of the crucial C-N bond in these molecules.[1][2][3] The success of this palladium-catalyzed cross-coupling reaction is, however, critically dependent on the choice of the ancillary phosphine ligand. This guide provides an in-depth comparative analysis of various phosphine ligands for the amination of 4-Bromo-5,6,7,8-tetrahydroisoquinoline, offering field-proven insights and supporting data to facilitate informed decisions in your synthetic endeavors.

The Decisive Role of the Phosphine Ligand

The phosphine ligand in a Buchwald-Hartwig amination is not a mere spectator; it is an active participant that dictates the efficiency and scope of the reaction.[4][5] Its steric and electronic properties influence every step of the catalytic cycle, from the initial oxidative addition of the aryl bromide to the final reductive elimination of the desired amino product. A well-chosen ligand can lead to high yields, low catalyst loadings, and mild reaction conditions, while an unsuitable one can result in low conversion or catalyst deactivation.

Bulky and electron-rich phosphine ligands, particularly the biarylphosphine class developed by Buchwald and others, have revolutionized the field.[4] These ligands promote the formation of the catalytically active monoligated palladium(0) species, which is crucial for the oxidative addition of the aryl halide.[4] The steric bulk of the ligand also facilitates the reductive elimination step, which is often the rate-determining step of the catalytic cycle.

Comparative Performance of Phosphine Ligands

LigandStructureKey CharacteristicsExpected Performance with 4-Bromo-5,6,7,8-tetrahydroisoquinoline
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBulky, electron-rich biarylphosphine.High to Excellent Yields. Generally a robust and versatile ligand for a wide range of aryl and heteroaryl bromides. Expected to be highly effective for this substrate.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSimilar to XPhos with methoxy groups enhancing solubility and stability.High to Excellent Yields. Often interchangeable with XPhos, potentially offering advantages in certain solvent systems.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylAnother bulky and electron-rich biarylphosphine.High Yields. A reliable choice, particularly for challenging couplings.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylHighly hindered biarylphosphine.Good to High Yields. Especially useful for sterically demanding substrates or when aiming for monoarylation of primary amines.
DavePhos 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenylFeatures a dimethylamino group that can influence catalyst activity.Moderate to High Yields. Can be effective, but performance may be more substrate-dependent.
BINAP 2,2'-Bis(diphenylphosphino)-1,1'-binaphthylA bidentate phosphine ligand.Variable Yields. While effective for some systems, monoligated biarylphosphines often outperform bidentate ligands in aminations of aryl bromides.[1]
DPPF 1,1'-Bis(diphenylphosphino)ferroceneA ferrocene-based bidentate ligand.Variable Yields. Similar to BINAP, its performance can be less predictable for this specific transformation compared to the more specialized biarylphosphines.

Mechanistic Considerations: The "Why" Behind Ligand Choice

The superior performance of bulky biaryl monophosphine ligands in the amination of aryl halides can be attributed to their influence on the key steps of the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product

A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The bulky nature of ligands like XPhos and SPhos promotes the formation of a monoligated L-Pd(0) active species, which is more reactive in the oxidative addition step with the aryl bromide compared to a bis-ligated complex.[4] Furthermore, the steric hindrance around the palladium center in the resulting L-Pd(II) intermediate facilitates the C-N bond-forming reductive elimination, which is often the turnover-limiting step.

Experimental Protocol: A Representative Procedure

The following protocol provides a detailed, step-by-step methodology for the amination of 4-Bromo-5,6,7,8-tetrahydroisoquinoline with a generic amine, utilizing a biaryl phosphine ligand. This protocol is designed to be a robust starting point for optimization.

Materials:

  • 4-Bromo-5,6,7,8-tetrahydroisoquinoline

  • Amine (e.g., morpholine, piperidine, or a primary amine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos or SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).

  • Catalyst Activation (if using Pd(OAc)₂): The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous toluene (5 mL) is added, and the mixture is stirred at room temperature for 10 minutes.

  • Reagent Addition: To the flask, add 4-Bromo-5,6,7,8-tetrahydroisoquinoline (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Reaction: The flask is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 4-amino-5,6,7,8-tetrahydroisoquinoline derivative.

A generalized workflow for the screening and selection of an optimal phosphine ligand.

Conclusion and Future Outlook

The choice of phosphine ligand is a critical parameter for the successful Buchwald-Hartwig amination of 4-Bromo-5,6,7,8-tetrahydroisoquinoline. While a definitive ranking requires empirical screening for this specific substrate, the extensive body of literature on related aminations strongly suggests that bulky, electron-rich biaryl monophosphine ligands such as XPhos and SPhos are excellent starting points that are likely to provide high yields and robust reaction conditions. By understanding the mechanistic role of the ligand and employing a systematic approach to optimization, researchers can efficiently access a diverse range of 4-amino-5,6,7,8-tetrahydroisoquinoline derivatives for applications in drug discovery and development. The continuous evolution of ligand design promises even more active and versatile catalysts for this important transformation in the future.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2024. [Link]

  • Guillamon Daimiel, P. Palladium-Catalyzed C–H bond functionalization for the synthesis of tetrahydroisoquinolines. Universitat de Barcelona; 2022. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [Link]

  • Hartwig, J. F. Palladium-Catalyzed C–N Bond Formation. In Modern Amination Methods; Ricci, A., Ed.; Wiley-VCH: Weinheim, Germany, 2000; pp 195–262. [Link]

  • Fors, B. P.; Buchwald, S. L. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. J. Am. Chem. Soc.2010 , 132 (45), 15914–15917. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Dorel, R.; Grugel, C. P.; Haydl, A. M. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58 (48), 17118–17129. [Link]

  • Feyrer, A.; Breher, F. Palladium complexes of ferrocene-based phosphine ligands as redox-switchable catalysts in Buchwald–Hartwig cross-coupling reactions. Inorg. Chem. Front.2021 , 8 (1), 107–121. [Link]

  • Magnus, P.; Matthews, K. S.; Lynch, V. New strategy for the synthesis of tetrahydroisoquinoline alkaloids. Org. Lett.2003 , 5 (12), 2181–2184. [Link]

  • Bruneau, A.; Roche, M.; Alami, M.; Messaoudi, S. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Org. Lett.2015 , 17 (12), 3058–3061. [Link]

  • Song, Y.-L.; Wang, Q.; Dong, Y.-W.; Liu, X.-H.; He, W.-J.; Guo, C.-C. Synthesis of 4‐amino‐5,6,7,8‐tetrahydrothieno[2,3‐b]quinolin‐5‐ol derivatives. J. Heterocycl. Chem.2007 , 44 (2), 437–440. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]

  • Abell, A. D.; Morris, K. A.; Lents, B. A. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. J. Org. Chem.2008 , 73 (22), 9149–9152. [Link]

  • Noma, Y.; Akai, Y.; Nakatsuji, H.; Kanda, Y.; Ono, T.; Nishida, J.; Umeda, R.; Akamatsu, K.; Takaishi, K.; Takeda, K.; et al. Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. Org. Process Res. Dev.2009 , 13 (4), 637–645. [Link]

  • Ordóñez, M.; Rojas-Cabrera, H.; Cativiela, C. Practical Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-phosphonic and -1-phosphinic Acids through Kabachnik–Fields and Aza-Pudovik Reaction. Molecules2019 , 24 (15), 2773. [Link]

  • Al-Said, M. S.; El-Emam, A. A.; Al-Obaid, A. M.; El-Kashef, H. S.; Ghorab, M. M. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules2009 , 14 (1), 396–406. [Link]

  • Mátravölgyi, B.; Fekete, M.; Simon, A.; Kotschy, A. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein J. Org. Chem.2021 , 17, 2511–2519. [Link]

  • Gittos, M. W. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. J. Chem. Soc., Perkin Trans. 11980 , 33–36. [Link]

  • Smoleń, M.; Kłak, J.; Morańska-Płachecka, E.; Hnatejko, Z.; Idzik, K.; Nycz, J. E.; Małecki, J. G.; Kusz, J. Tris(aminomethyl)phosphines and Their Copper(I) (Pseudo)halide Complexes with Aromatic Diimines—A Critical Retrospection. Int. J. Mol. Sci.2023 , 24 (10), 8749. [Link]

  • Csoboth, E.; Káncz, A.; Mátravölgyi, B.; Kotschy, A. Synthesis and Conformational Analysis of Tetrahydroisoquinoline‐Fused 1,3,2‐Oxazaphospholidines and 1,2,3‐Oxathiazolidines. Eur. J. Org. Chem.2008 , 2008 (29), 4971–4980. [Link]

  • Smoleń, M.; Kłak, J.; Morańska-Płachecka, E.; Hnatejko, Z.; Idzik, K.; Nycz, J. E.; Małecki, J. G.; Kusz, J. Tris(aminomethyl)phosphines and Their Copper(I) (Pseudo)halide Complexes with Aromatic Diimines—A Critical Retrospection. Int. J. Mol. Sci.2023 , 24 (10), 8749. [Link]

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Validation

Biological Activity of 4-Bromo-5,6,7,8-tetrahydroisoquinoline Derivatives vs. Analogs: A Technical Guide

Executive Summary: The 4-Bromo "Gateway" Scaffold In the landscape of heterocyclic medicinal chemistry, 4-Bromo-5,6,7,8-tetrahydroisoquinoline (4-Br-THIQ) is not merely a compound; it is a privileged synthetic linchpin ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 4-Bromo "Gateway" Scaffold

In the landscape of heterocyclic medicinal chemistry, 4-Bromo-5,6,7,8-tetrahydroisoquinoline (4-Br-THIQ) is not merely a compound; it is a privileged synthetic linchpin . While the 4-bromo precursor itself exhibits only baseline biological activity (primarily weak cytotoxicity due to alkylating potential), its true value lies in its role as a divergent point for accessing highly potent 4-substituted derivatives .

This guide objectively compares the biological performance of these derivatives against their structural analogs (e.g., 1,2,3,4-tetrahydroquinolines, fully aromatic isoquinolines, and unsubstituted THIQs). Experimental data confirms that transforming the C4-bromide into aryl, heteroaryl, or stilbene moieties unlocks nanomolar-range potency against targets like KRas , Tubulin , and PDE4 , significantly outperforming the parent scaffold.

Scaffold Analysis & Mechanism of Action

The "Tetrahydro" Advantage

Unlike fully aromatic isoquinolines, the 5,6,7,8-tetrahydroisoquinoline core possesses a partially saturated ring. This imparts specific physicochemical advantages:

  • 3D-Architecture: The "puckered" cyclohexane ring allows for better induced-fit binding in enzyme pockets compared to the planar aromatic analogs.

  • Solubility: Increased sp³ character improves aqueous solubility and metabolic stability (Fsp³ score).

The C4-Position Vector

The C4 position is a critical vector for Structure-Activity Relationship (SAR) optimization.

  • 4-Bromo Precursor: Acts as a steric placeholder and electrophilic handle.

  • 4-Aryl/Heteroaryl Derivatives: The bromine is replaced (via Suzuki/Buchwald coupling) to introduce hydrophobic bulk that engages in

    
     stacking or hydrophobic interactions within deep binding pockets (e.g., the KRas switch II pocket or the colchicine site of tubulin).
    
Mechanistic Pathway Visualization

The following diagram illustrates how the inert 4-bromo scaffold is transformed into active inhibitors targeting distinct biological pathways.

THIQ_Pathways Br_Scaffold 4-Bromo-5,6,7,8-THIQ (Precursor/Low Activity) Suzuki Pd-Catalyzed Cross-Coupling Br_Scaffold->Suzuki Functionalization Deriv_Aryl 4-Aryl-THIQ Derivatives Suzuki->Deriv_Aryl Deriv_Stilbene 4-Stilbene-THIQ Derivatives Suzuki->Deriv_Stilbene Target_KRas Target: KRas (G12C/G12D) Deriv_Aryl->Target_KRas Hydrophobic Fit Target_PDE4 Target: PDE4 (Inflammation) Deriv_Aryl->Target_PDE4 Selectivity Target_Tubulin Target: Tubulin (Colchicine Site) Deriv_Stilbene->Target_Tubulin Polymerization Inhibition

Caption: Divergent synthesis from the 4-bromo precursor to bioactive derivatives targeting Oncology and Inflammation.

Comparative Biological Analysis

The following data synthesizes results from multiple studies comparing the 4-Bromo precursor , 4-Substituted derivatives , and Structural Analogs .

Table 1: Comparative Potency Profile (IC50 / EC50)
Compound ClassSpecific DerivativeTarget / AssayPotency (IC50)Activity Status
Precursor 4-Bromo-5,6,7,8-THIQHCT116 (Colon Cancer)> 50 µMInactive / Weak
Derivative 4-(4-Chlorophenyl)-THIQKRas Inhibition (G12C)0.9 - 10.7 µM Active
Derivative 4-Stilbene-THIQ (Comp 16e)A549 (Lung Cancer)~0.15 µM Highly Potent
Analog 1,2,3,4-TetrahydroquinolineCell Viability (General)> 20 µMModerate
Analog 5,6,7,8-Tetrahydrobenzo-thiopheneTubulin Polymerization10 - 40 nMPotent
Key Insights:
  • The "Bromine Switch": The 4-bromo compound serves as a negative control in many assays. Its lack of potency confirms that the biological activity is driven by the active moiety (e.g., the chlorophenyl group) introduced at C4, not the THIQ core alone.

  • KRas Selectivity: Derivatives with a 4-chlorophenyl group (synthesized from the 4-bromo precursor) show significant selectivity for KRas-mutant colon cancer lines. The hydrophobic 4-aryl group likely occupies the switch II pocket, preventing nucleotide exchange.

  • Tubulin Targeting: Stilbene derivatives at the 4-position mimic Combretastatin A-4. The 5,6,7,8-THIQ core provides a rigid spacer that orients the stilbene motif for optimal binding to the colchicine site, arresting cells in the G2/M phase.

Experimental Methodologies

To validate these findings, the following protocols are recommended. These workflows ensure reproducibility and distinguish between non-specific toxicity (often seen with halides) and true target engagement.

Protocol A: Synthesis of Active 4-Aryl Derivatives (Suzuki Coupling)

Rationale: To convert the inactive 4-bromo precursor into the active 4-aryl pharmacophore.

  • Reagents: 4-Bromo-5,6,7,8-tetrahydroisoquinoline (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

  • Solvent System: 1,4-Dioxane : Water (4:1). Note: The aqueous component is crucial for the base solubility.

  • Procedure:

    • Degas solvents with N2 for 15 mins.

    • Combine reactants in a sealed tube.

    • Heat to 90°C for 12 hours .

    • Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by the fluorescent product.

  • Purification: Silica gel column chromatography.

Protocol B: Tubulin Polymerization Assay (In Vitro)

Rationale: To confirm mechanism of action for 4-stilbene derivatives.

  • Preparation: Use purified tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Incubation: Add GTP (1 mM) and the test compound (4-Br-THIQ vs. Derivative) at varying concentrations (0.1 - 10 µM).

  • Measurement: Monitor absorbance at 340 nm at 37°C for 60 minutes.

  • Analysis:

    • Control (Vehicle): Rapid increase in OD340 (polymerization).

    • 4-Bromo Precursor: Minimal effect on curve (inactive).

    • Active Derivative: Flat line or significantly delayed slope (inhibition).

Workflow Visualization: Assay Logic

Assay_Workflow Start Compound Library (4-Br vs. 4-Aryl) Step1 Primary Screen: MTT Assay (72h) Start->Step1 Decision IC50 < 10 µM? Step1->Decision Path_Inactive Discard / Modify (Likely 4-Br precursor) Decision->Path_Inactive No Path_Active Secondary Screen: Target Engagement Decision->Path_Active Yes Target_Check Tubulin vs. KRas Assay Path_Active->Target_Check

Caption: Screening logic to filter inactive precursors from potent hits.

References

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC (NIH).[1] Available at: [Link]

  • Design, synthesis, and biological evaluation of tetrahydroisoquinoline stilbene derivatives as potential antitumor candidates. ResearchGate. Available at: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

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Comparative

The Quest for Greener Pathways: A Comparative Guide to the Synthesis of 4-Substituted Tetrahydroisoquinolines

For Researchers, Scientists, and Drug Development Professionals The 4-substituted tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] As the demand for these valuable compounds grows, so does the urgency to develop synthetic routes that are not only efficient but also environmentally sustainable. This guide provides a comparative analysis of traditional and modern synthetic pathways to 4-substituted THIQs, with a focus on evaluating their "greenness" through established chemistry metrics.

The Challenge of Traditional Syntheses

Historically, the synthesis of the THIQ framework has relied on venerable name reactions like the Bischler-Napieralski and Pictet-Spengler reactions.[3][4] While effective, these multistep protocols often employ harsh reagents, hazardous solvents, and elevated temperatures, leading to significant waste generation and poor atom economy.[3][4] For instance, the Bischler-Napieralski reaction typically utilizes dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), which are corrosive and generate substantial inorganic waste.[5][6]

A Greener Horizon: Modern Synthetic Innovations

In response to the principles of green chemistry, researchers have developed a host of more sustainable alternatives. These modern approaches prioritize milder reaction conditions, the use of catalysts over stoichiometric reagents, and the reduction of waste.[3][4] Innovations include biocatalysis, microwave-assisted synthesis, and the use of eco-friendly solvents.[3][7][8]

Comparative Analysis of Synthetic Pathways

This section will delve into a direct comparison of key synthetic strategies, evaluating them based on established green chemistry metrics.

Green Chemistry Metrics Explained

To objectively assess the environmental footprint of each synthetic pathway, we will utilize the following metrics:

  • Atom Economy (AE): A measure of how efficiently reactant atoms are incorporated into the final product.[9][10][11] The ideal value is 100%.[12]

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product.[9][10][13] A lower E-factor signifies a greener process.

  • Process Mass Intensity (PMI): The ratio of the total mass of materials (reactants, solvents, reagents) used to the mass of the final product.[9][12][13] A lower PMI is desirable.

  • Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that ends up in the product.[10][12]

These metrics provide a quantitative framework for comparing the sustainability of different chemical processes.[14][15]

Pathway 1: The Bischler-Napieralski Reaction

A classic method for constructing the dihydroisoquinoline core, which is then reduced to the THIQ.[5][6]

Traditional Approach:

  • Reaction: Cyclization of a β-phenylethylamide using a strong dehydrating agent (e.g., POCl₃, P₂O₅) followed by reduction (e.g., NaBH₄).[5]

  • Greenness Concerns: This reaction often requires harsh, stoichiometric reagents that are difficult to handle and generate significant waste.[3][5] The use of chlorinated solvents and high temperatures further detracts from its green credentials.

Greener Alternatives:

  • Microwave-assisted Bischler-Napieralski reactions can significantly reduce reaction times and energy consumption.[16]

  • The use of milder condensing agents is an area of active research.

Illustrative Workflow: Traditional Bischler-Napieralski Reaction

Bischler_Napieralski_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction Amide Amide POCl3 POCl₃, Toluene Reflux Amide->POCl3 Reactant Dihydroisoquinoline Dihydroisoquinoline POCl3->Dihydroisoquinoline Product NaBH4 NaBH₄, MeOH Dihydroisoquinoline->NaBH4 Intermediate THIQ 4-Substituted Tetrahydroisoquinoline NaBH4->THIQ Final Product Pictet_Spengler_Workflow cluster_0 One-Pot Synthesis Reactants Benzylic Alcohol + β-Arylethylamine Enzyme Laccase/TEMPO Phosphate Buffer Reactants->Enzyme Substrates THIQ 4-Substituted Tetrahydroisoquinoline Enzyme->THIQ Product

Caption: A green, one-pot chemoenzymatic approach to 4-substituted THIQs.

Pathway 3: Modern Catalytic Approaches

Recent advances have focused on the development of catalytic methods for the direct functionalization of the THIQ core or for domino reactions that construct the ring system in a highly efficient manner.

Examples:

  • Reductive Amination/Cyclization: Domino reactions can convert simple starting materials into complex THIQs in a single step, often with high atom economy. [17]* Transition-Metal Catalyzed C-H Functionalization: This strategy allows for the direct introduction of substituents at the C4 position of a pre-formed THIQ ring, avoiding the need for protecting groups and multiple steps.

Green Advantages:

  • Catalytic vs. Stoichiometric: Catalytic reactions, by definition, use small amounts of a substance to effect a transformation, which significantly reduces waste compared to stoichiometric reagents.

  • High Atom Economy: Domino and C-H functionalization reactions often exhibit excellent atom economy.

  • Milder Conditions: Many modern catalytic systems operate under milder conditions than their traditional counterparts.

Illustrative Concept: C-H Functionalization

CH_Functionalization THIQ_Core Tetrahydroisoquinoline Catalyst Transition Metal Catalyst THIQ_Core->Catalyst Activation Substituted_THIQ 4-Substituted Tetrahydroisoquinoline Catalyst->Substituted_THIQ C-H Functionalization Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Catalyst

Caption: Conceptual diagram of direct C-H functionalization for 4-substituted THIQ synthesis.

Quantitative Comparison of Synthetic Pathways
Synthetic PathwayKey Reagents/ConditionsAtom EconomyE-FactorPMIKey AdvantagesKey Disadvantages
Traditional Bischler-Napieralski POCl₃, NaBH₄, organic solventsLowHighHighWell-established, versatileHarsh reagents, high waste, multi-step
Traditional Pictet-Spengler Strong acid, heatModerateModerateModerateConvergent, can be high yieldingStrong acid waste, high energy
Microwave-Assisted Pictet-Spengler [18]Microwave irradiation, often solvent-freeHighLowLowRapid, energy-efficient, reduced solventRequires specialized equipment
Biocatalytic Pictet-Spengler [19]Enzyme (e.g., NCS), aqueous buffer, RTHighVery LowVery LowExtremely mild, highly selective, aqueousEnzyme availability and stability
Domino Reductive Cyclization [17]Catalytic hydrogenation (e.g., Pd/C)HighLowLowHigh atom economy, step-efficientCatalyst cost and recovery

Note: The values for Atom Economy, E-Factor, and PMI are qualitative comparisons. Precise values are highly dependent on the specific substrates and reaction conditions. [12]

Experimental Protocols
Representative "Green" Protocol: One-Pot Chemoenzymatic Synthesis of a 1,4-Disubstituted THIQ (Adapted from)[2]
  • Reaction Setup: To a solution of the benzylic alcohol (1.0 mmol) and m-tyramine (1.2 mmol) in a phosphate buffer (pH 7.5), add TEMPO (0.1 mmol) and laccase.

  • Reaction: Stir the mixture at room temperature under an atmosphere of air (or oxygen) for 24-48 hours.

  • Workup: Monitor the reaction by TLC or LC-MS. Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Representative "Traditional" Protocol: Bischler-Napieralski Synthesis (General Procedure)
  • Amide Formation: Acylate the corresponding phenethylamine with an appropriate acid chloride or anhydride.

  • Cyclization: Dissolve the resulting amide in a dry, high-boiling solvent (e.g., toluene, xylene). Add a dehydrating agent (e.g., POCl₃, 1.5 eq.) and reflux the mixture for several hours.

  • Workup (Cyclization): Cool the reaction mixture and carefully quench with ice water. Basify with an aqueous base (e.g., NaOH) and extract with an organic solvent.

  • Reduction: Dissolve the crude dihydroisoquinoline in a suitable solvent (e.g., methanol) and add a reducing agent (e.g., NaBH₄) portion-wise at 0 °C.

  • Workup (Reduction): After the reaction is complete, quench with water and extract the product.

  • Purification: Purify the crude THIQ by column chromatography or recrystallization.

Conclusion and Future Outlook

The synthesis of 4-substituted tetrahydroisoquinolines is undergoing a green revolution. While traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions remain important tools, modern catalytic and biocatalytic approaches offer significant advantages in terms of environmental impact. By embracing the principles of green chemistry and utilizing quantitative metrics to guide synthetic design, the scientific community can continue to develop more sustainable and efficient routes to these vital pharmaceutical building blocks. The future of THIQ synthesis will likely involve a greater integration of biocatalysis, flow chemistry, and other innovative technologies that minimize waste and maximize efficiency. [8][13]

References
  • Verma, R. K., et al. (2018).
  • Dzhambazova, K., et al. (2019). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules.
  • Supplementary information 1. Experimental. (n.d.). Semantic Scholar.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2023). RSC Publishing.
  • Scholtissek, A., et al. (2020). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
  • Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal.
  • Pictet–Spengler reaction. (2023). Wikipedia.
  • Green Chemistry. (2023). RSC Publishing.
  • Rowe, P., et al. (2015). A triangular chemo-enzymatic cascade for the synthesis of substituted (S)-norlaudanosoline and (S)-tetrahydropapaverine. Green Chemistry.
  • Piña, J., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2023). RSC Publishing.
  • Pictet-Spengler Reaction. (2021). J&K Scientific LLC.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). (2012). MDPI.
  • Green Chemistry Pharmaceutical Industry. (n.d.). Syrris.
  • Festus, O. T., et al. (2021). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives.
  • Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. (2021). RSC Publishing.
  • METRICS - Green Chemistry Toolkit. (n.d.). Yale University.
  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.
  • Bischler–Napieralski reaction. (2023). Wikipedia.
  • Calvo-Flores, F. G. (2009). Sustainable chemistry metrics. ChemSusChem.
  • Andraos, J. (2005). Metrics to 'green' chemistry—which are the best? Green Chemistry.
  • Smith, S. A. M. (2017).
  • Green metrics in mechanochemistry. (2023). UniCA IRIS.
  • Development of green synthetic routes for organic compounds. (n.d.). International Journal of Advanced Chemistry Research.
  • Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. (2015).

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-Bromo-5,6,7,8-tetrahydroisoquinoline

Understanding the Hazard Profile: Why Special Care is Needed 4-Bromo-5,6,7,8-tetrahydroisoquinoline is a halogenated heterocyclic compound. Its hazard profile, as indicated by Safety Data Sheets (SDS), necessitates a cau...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: Why Special Care is Needed

4-Bromo-5,6,7,8-tetrahydroisoquinoline is a halogenated heterocyclic compound. Its hazard profile, as indicated by Safety Data Sheets (SDS), necessitates a cautious approach to its handling and disposal. While the full toxicological properties may not be exhaustively investigated, it is classified as a substance that can cause skin and serious eye irritation. Ingestion may be harmful. The bromine atom is a key feature influencing its disposal pathway. Halogenated organic compounds are of particular concern for environmental disposal due to their potential to form persistent and toxic byproducts if not managed correctly. For instance, improper incineration at low temperatures can lead to the formation of brominated dioxins and furans, which are potent environmental pollutants.[1][2] Therefore, simply discarding this compound is not an option; it must be managed as regulated hazardous waste.

Table 1: Hazard Summary for 4-Bromo-5,6,7,8-tetrahydroisoquinoline

Hazard ClassificationDescriptionGHS Pictogram
Skin Corrosion/IrritationCauses skin irritation.Exclamation Mark
Serious Eye Damage/IrritationCauses serious eye irritation.Exclamation Mark
Acute Toxicity (Oral)May be harmful if swallowed.Exclamation Mark
Specific target organ toxicityMay cause respiratory irritation.Exclamation Mark

This information is synthesized from various supplier Safety Data Sheets.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 4-Bromo-5,6,7,8-tetrahydroisoquinoline for any purpose, including disposal, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat is essential.

  • Respiratory Protection: If handling the solid form where dust may be generated, or if working with solutions outside of a fume hood, a respirator may be necessary.

All handling of this compound, especially during waste collection and consolidation, should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

The Core Principle: Segregation of Halogenated Waste

The cornerstone of proper chemical waste management is segregation. Due to the presence of bromine, 4-Bromo-5,6,7,8-tetrahydroisoquinoline waste must be classified as halogenated organic waste . It is imperative to keep it separate from non-halogenated waste streams.

Why is this segregation so critical?

The disposal methods for halogenated and non-halogenated organic waste are different and have significant cost implications. Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[2][4] Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, forcing the more expensive and energy-intensive disposal method to be used for a larger quantity of waste.[5]

Step-by-Step Disposal Procedures

This section outlines the procedural steps for disposing of different forms of 4-Bromo-5,6,7,8-tetrahydroisoquinoline waste.

Disposal of Solid Waste (Pure Compound, Contaminated Labware)
  • Collection:

    • Place pure, unadulterated 4-Bromo-5,6,7,8-tetrahydroisoquinoline into a designated, clean, and compatible hazardous waste container.

    • For contaminated disposable labware (e.g., weighing boats, gloves, filter paper), collect these items in a separate, clearly labeled plastic bag or container designated for solid halogenated waste.

  • Containerization:

    • Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, vapor-tight lid.[6][7]

    • Ensure the container is in good condition, free from cracks or leaks.

  • Labeling:

    • As soon as the first item of waste is added, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "4-Bromo-5,6,7,8-tetrahydroisoquinoline" and specify that it is a "Halogenated Organic Solid Waste."

    • Maintain a running list of the contents and their approximate quantities.

Disposal of Liquid Waste (Solutions)
  • Collection:

    • Pour solutions containing 4-Bromo-5,6,7,8-tetrahydroisoquinoline into a designated liquid hazardous waste container.

    • This container must be exclusively for halogenated organic liquid waste . Do not mix with non-halogenated solvents, strong acids, bases, or oxidizers.

  • Containerization:

    • Use a designated, compatible container, such as an HDPE carboy.[5][7]

    • Never fill a liquid waste container to more than 90% of its capacity to allow for vapor expansion.[7]

    • Always keep the container securely capped when not actively adding waste.[3][5]

  • Labeling:

    • Affix a "Hazardous Waste" label before adding any waste.

    • List all constituents of the solution, including the solvent(s) and "4-Bromo-5,6,7,8-tetrahydroisoquinoline," with their estimated percentages.

    • Mark the hazard characteristics (e.g., Toxic, Irritant).

Decontamination of Reusable Glassware
  • Initial Rinse: Perform an initial rinse of the contaminated glassware with a small amount of a suitable solvent (e.g., acetone, ethanol).

  • Collect Rinse Solvent: This first rinseate is now contaminated and must be disposed of as halogenated organic liquid waste .[8]

  • Subsequent Cleaning: After the initial rinse has been collected for disposal, the glassware can be washed using standard laboratory procedures.

On-Site Chemical Treatment: A Word of Caution

While various chemical methods exist for the dehalogenation of aromatic compounds, such as reductive dehalogenation, these are complex chemical reactions that are not suitable for routine waste disposal in a standard laboratory setting.[3][9] These procedures require specialized knowledge, generate their own waste streams (including catalysts), and can be hazardous if not performed correctly. Therefore, in-lab chemical neutralization or deactivation of 4-Bromo-5,6,7,8-tetrahydroisoquinoline waste is not recommended. The safest and most compliant method is collection and transfer to a certified hazardous waste disposal facility.[2]

Storage and Final Disposal

  • Storage: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials. Ensure secondary containment is used for liquid waste containers.[5]

  • Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[6]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing 4-Bromo-5,6,7,8-tetrahydroisoquinoline.

DisposalWorkflow cluster_start Waste Generation cluster_assessment Waste Assessment cluster_liquid_path Liquid Waste Stream cluster_solid_path Solid Waste Stream cluster_final Final Disposal start Waste containing 4-Bromo-5,6,7,8-tetrahydroisoquinoline is_solid Is the waste primarily solid? start->is_solid liquid_container Collect in designated 'Halogenated Organic Liquid Waste' container (HDPE). is_solid->liquid_container No solid_container Collect in designated 'Halogenated Organic Solid Waste' container (HDPE). is_solid->solid_container Yes label_liquid Label with all constituents and percentages. liquid_container->label_liquid store_liquid Store in secondary containment in satellite accumulation area. label_liquid->store_liquid contact_ehs Arrange for pickup by EHS or licensed contractor. store_liquid->contact_ehs label_solid Label with chemical name and waste type. solid_container->label_solid store_solid Store in satellite accumulation area. label_solid->store_solid store_solid->contact_ehs

Caption: Disposal decision workflow for 4-Bromo-5,6,7,8-tetrahydroisoquinoline.

By adhering to these scientifically grounded procedures, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment.

References

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Sklodowska, A., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available at: [Link]

  • Triumvirate Environmental. (2026, January 14). Pharmaceutical Waste Disposal Regulations During a Public Health Emergency.
  • Temple University Environmental Health and Radiation Safety. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories.
  • Kemicentrum, Lund University. (2026, January 13). 8.1 Organic solvent waste.
  • Tokyo Metropolitan University. (n.d.). Handling Laboratory Waste.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Ruan, T., et al. (2014). Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process. PubMed. Available at: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available at: [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute.
  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Merck Millipore. (n.d.). Tips for Collecting and Neutralizing Laboratory Waste.
  • Cornell University Environmental Health and Safety. (n.d.). 7.1.1 General Neutralization Procedures.

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